Alisol-A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H50O5 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22?,24+,25-,28+,29+,30+/m1/s1 |
InChI Key |
HNOSJVWYGXOFRP-VDPQESLVSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Alisol A: A Technical Guide to its Discovery, Isolation, and Biological Significance
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol A, a protostane-type triterpenoid (B12794562) isolated from the rhizomes of Alisma orientale (澤瀉, Zéxiè), has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides an in-depth overview of the discovery and isolation of Alisol A, presenting detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the key quantitative data on its biological activities, including anti-cancer, anti-inflammatory, and anti-atherosclerotic effects. The underlying molecular mechanisms of action, primarily the modulation of critical signaling pathways such as AMPK/SIRT1, JNK/p38 MAPK, and Hippo, are also elucidated. This guide is intended to be a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of Alisol A.
Introduction
Alisma orientale (Sam.) Juz., a perennial aquatic plant, has a long history of use in traditional Chinese medicine for treating various ailments, including edema, dysuria, and hyperlipidemia. Modern phytochemical investigations have revealed that the therapeutic effects of Alisma orientale are largely attributable to its rich content of triterpenoids, with the alisols being a prominent class of bioactive constituents. Among them, Alisol A has garnered significant scientific attention for its potent and multifaceted pharmacological activities.[1][2] This tetracyclic triterpenoid has demonstrated significant potential in preclinical studies as an anti-cancer, anti-inflammatory, and anti-atherosclerotic agent, making it a valuable lead compound for drug development.[1][3]
This technical guide provides a comprehensive overview of the discovery and isolation of Alisol A from Alisma orientale. It includes detailed, synthesized experimental protocols for its extraction, fractionation, and purification, as well as a summary of the quantitative data related to its biological activities. Additionally, the key signaling pathways modulated by Alisol A are visually represented to facilitate a deeper understanding of its mechanisms of action.
Discovery and Isolation of Alisol A from Alisma orientale
The discovery of Alisol A and other related triterpenoids from Alisma orientale has been the result of systematic phytochemical investigations of this traditional medicinal plant. The isolation process typically involves a multi-step procedure that includes solvent extraction followed by various chromatographic techniques to separate and purify the individual compounds.
General Experimental Workflow for Isolation
The following workflow outlines the general procedure for the isolation and purification of Alisol A from the dried rhizomes of Alisma orientale.
Detailed Experimental Protocols
The following protocols are synthesized from established procedures for the isolation of triterpenoids from Alisma orientale.
2.2.1. Extraction
-
Preparation of Plant Material: Dried rhizomes of Alisma orientale are ground into a coarse powder.
-
Solvent Extraction: The powdered material is extracted with 95% ethanol under reflux for 2 hours. This process is repeated three times to ensure exhaustive extraction.[4]
-
Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Fractionation and Column Chromatography
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to yield different fractions. Alisol A is typically enriched in the ethyl acetate fraction.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.[5]
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient elution is performed using a mixture of n-hexane and ethyl acetate, with the polarity gradually increasing. For example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Alisol A are identified by comparison with a reference standard and then combined.
-
2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity Alisol A, a final purification step using preparative HPLC is often employed.[5]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[6]
-
Detection: UV detection at 210 nm.
-
Fraction Collection: The peak corresponding to Alisol A is collected. The purity of the collected fraction is confirmed by analytical HPLC.
Structural Elucidation
The structure of the isolated Alisol A is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.[4]
Quantitative Data on Biological Activities
Alisol A exhibits a wide range of biological activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Anti-Cancer Activity of Alisol A
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | MTT | 8.112 | [7] |
| HCT-116 | Colorectal Cancer | MTT | ~40 | [8] |
| HT-29 | Colorectal Cancer | MTT | ~60 | [8] |
| SCC-9 | Oral Cancer | MTT | ~40 | [9] |
| HSC-3 | Oral Cancer | MTT | ~50 | [9] |
Table 2: Anti-Inflammatory Activity of Alisol A
| Cell Line | Stimulant | Parameter Measured | Effect | Concentration | Reference |
| HepG2 | Free Fatty Acids | IκBα downregulation | Prevented | 1 and 5 µM | [10] |
| ApoE-/- mice | High-fat diet | IL-6, ICAM-1, MMP-9 expression | Significantly inhibited | High-dose | [10] |
Signaling Pathways Modulated by Alisol A
Alisol A exerts its biological effects by modulating several key intracellular signaling pathways.
AMPK/SIRT1 Signaling Pathway
Alisol A has been shown to activate the AMPK/SIRT1 signaling pathway, which plays a crucial role in regulating cellular energy metabolism and inflammation.[3][11] Activation of this pathway contributes to the anti-atherosclerotic effects of Alisol A.[3]
JNK/p38 MAPK Signaling Pathway
In cancer cells, Alisol A can induce apoptosis by activating the JNK and p38 MAPK signaling pathways.[1] This leads to the activation of caspases and ultimately, programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 19885-10-0 | Alisol A [phytopurify.com]
- 5. benchchem.com [benchchem.com]
- 6. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Alisol-A Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol A, a protostane-type tetracyclic triterpenoid (B12794562), and its derivatives are predominantly found in the rhizomes of Alisma species, such as Alisma orientale and Alisma plantago-aquatica. These compounds have garnered significant attention from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects. Understanding the intricate biosynthetic pathway of Alisol A is crucial for the metabolic engineering of these high-value compounds and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Alisol A, detailing the key enzymatic steps, regulatory mechanisms, and available quantitative data.
Core Biosynthesis Pathway of Alisol A
The biosynthesis of Alisol A originates from the general terpenoid pathway, commencing with the mevalonate (B85504) (MVA) pathway in the cytoplasm. This foundational pathway provides the essential precursor, 2,3-oxidosqualene, for the synthesis of all triterpenoids.
From Acetyl-CoA to 2,3-Oxidosqualene: The Mevalonate Pathway
The biosynthesis begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions, including the rate-limiting step catalyzed by HMG-CoA reductase (HMGR), converts HMG-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids.
Farnesyl pyrophosphate (FPP) synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to produce the 15-carbon intermediate, farnesyl pyrophosphate. Subsequently, squalene (B77637) synthase (SQS) joins two molecules of FPP in a head-to-head condensation to form the 30-carbon linear hydrocarbon, squalene. The final step in this initial phase is the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE). This enzyme is a key rate-limiting step in triterpenoid biosynthesis and is subject to regulation by signaling molecules such as methyl jasmonate.
Spectroscopic and Mechanistic Insights into Alisol-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol-A is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. This document provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols and insights into its biological signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key NMR and MS data.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound are crucial for its structural characterization. The chemical shifts are reported in parts per million (ppm) and were recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-11 | 3.88 | ddd | 10.7, 10.7, 5.8 |
| H-23 | 3.76 | d | 9.0 |
| H-24 | 3.76 | d | 9.0 |
| H-21 | 1.01 | d | 7.0 |
| Me-18 | 1.00 | s | |
| Me-19 | 1.07 | s | |
| Me-26 | 1.21 | s | |
| Me-27 | 1.27 | s | |
| Me-28 | 1.05 | s | |
| Me-29 | 1.06 | s | |
| Me-30 | 1.13 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 39.4 | 16 | 35.5 |
| 2 | 28.1 | 17 | 50.3 |
| 3 | 220.5 | 18 | 16.2 |
| 4 | 47.5 | 19 | 18.5 |
| 5 | 57.0 | 20 | 36.9 |
| 6 | 21.7 | 21 | 18.9 |
| 7 | 34.0 | 22 | 34.9 |
| 8 | 40.5 | 23 | 69.9 |
| 9 | 49.6 | 24 | 77.6 |
| 10 | 36.9 | 25 | 74.1 |
| 11 | 69.4 | 26 | 27.8 |
| 12 | 31.0 | 27 | 28.1 |
| 13 | 137.6 | 28 | 29.8 |
| 14 | 49.0 | 29 | 21.7 |
| 15 | 33.0 | 30 | 29.8 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the exact mass of this compound, confirming its molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive | 491.3731 [M+H]⁺ | C₃₀H₅₀O₅ |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of spectroscopic data.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the final sample height in the tube is approximately 4-5 cm.
Data Acquisition:
-
Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters were used to establish correlations and aid in the complete assignment of proton and carbon signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions for calibration curves.
-
For analysis of biological samples, a liquid-liquid or solid-phase extraction method should be employed to remove interfering matrix components.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC System (or equivalent).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient from 5% to 95% B over a period of 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6545 Q-TOF (or equivalent).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Collision-induced dissociation (CID) can be used to obtain product ion spectra for structural confirmation. The product ion mass spectrum of this compound shows a characteristic fragment at m/z 383.4.[1]
Signaling Pathway and Experimental Workflow
This compound has been shown to exert its biological effects through the modulation of several signaling pathways. One of the key pathways is the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway.[2][3][4][5]
AMPK/SIRT1 Signaling Pathway
This compound activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can activate SIRT1, a protein deacetylase involved in various cellular processes, including inflammation and metabolism. This signaling cascade is implicated in the therapeutic effects of this compound.[2][3][4][5]
Caption: this compound activates the AMPK/SIRT1 signaling pathway.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from its natural source.
Caption: Workflow for isolation and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol A: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol A, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a promising therapeutic candidate, a thorough understanding of its physicochemical properties is paramount for advancing research and development. This technical guide provides an in-depth overview of the solubility and stability characteristics of Alisol A, presenting available quantitative data, detailed experimental protocols for its assessment, and a visualization of a key signaling pathway it modulates. This information is intended to serve as a valuable resource for researchers in formulation development, analytical chemistry, and pharmacology.
Solubility Characteristics
Alisol A is a lipophilic molecule, a characteristic that dictates its solubility profile. It is generally soluble in organic solvents and insoluble in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Alisol A in various organic solvents. It is important to note that solubility can be affected by factors such as temperature, the purity of both the solute and the solvent, and the presence of moisture.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥49.1 | ~100.0 | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 | 203.78 | [2] |
| Dimethyl Sulfoxide (DMSO) | 30 | 61.13 | [3] |
| Ethanol (EtOH) | 30 | 61.13 | [3] |
| Dimethylformamide (DMF) | 30 | 61.13 | [3] |
| Water | Insoluble | - | [1] |
Note: The variability in reported DMSO solubility may be attributed to differences in experimental conditions or the specific form of Alisol A used. Researchers should determine the solubility for their specific application.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
Alisol A powder
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile)
-
Scintillation vials or sealed flasks
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a compatible membrane, 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Procedure:
-
Add an excess amount of Alisol A to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Alisol A in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility of Alisol A in the solvent, typically expressed in mg/mL or mol/L.
Stability Characteristics
The stability of a compound is a critical factor for its storage, handling, and formulation. Alisol A's stability is influenced by temperature, pH, light, and the presence of oxidizing agents.
Storage Stability
-
Solid Form: Alisol A is stable for at least 4 years when stored as a powder at -20°C.[3]
-
Stock Solutions: The stability of Alisol A in solution is dependent on the storage temperature. For instance, stock solutions in DMSO can be stored for up to 1 month at -20°C.[2]
Stability in Solvents and under Different pH Conditions
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A general framework for conducting forced degradation studies on Alisol A is provided below, based on ICH guidelines.
2.3.1. General Experimental Workflow
References
Alisol-A: A Comprehensive Technical Guide on its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol-A, a tetracyclic triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] Extensive research has demonstrated its ability to inhibit proliferation, induce programmed cell death, and suppress metastasis across a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on key signaling pathways, experimental data, and detailed methodologies for researchers in oncology and drug development.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:
-
Inducing Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspase cascades, regulation of pro- and anti-apoptotic proteins, and the induction of cellular stress signals.[2][4][5]
-
Inducing Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, predominantly at the G0/G1 phase.[1][4][6] This prevents cancer cells from replicating and dividing.
-
Inhibiting Metastasis: this compound has been shown to suppress the migratory and invasive capabilities of cancer cells, key processes in the metastatic cascade.[1][6][7] This is achieved by modulating the expression of proteins involved in cell adhesion and tissue remodeling.[1][6]
-
Modulating Key Signaling Pathways: The anti-cancer activities of this compound are orchestrated through its influence on critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and Hippo pathways.[1][2][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy in different cancer cell lines.
Table 1: Inhibition of Cancer Cell Viability by this compound
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Assay |
| HCT-116 | Colorectal Cancer | Not specified, dose-dependent decrease | 24 | MTT |
| HT-29 | Colorectal Cancer | Not specified, dose-dependent decrease | 24 | MTT |
| MDA-MB-231 | Breast Cancer | Significant inhibition at 5, 10, 20 µM | 24 | Not specified |
| SCC-9 | Oral Cancer | ~50 | 24 | MTT |
| HSC-3 | Oral Cancer | ~75 | 24 | MTT |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration (µM) | Apoptotic Cells (%) | Time (h) | Assay |
| MDA-MB-231 | Breast Cancer | 5 | 24.97 ± 0.80 | 24 | Annexin V/PI |
| 10 | 31.81 ± 0.36 | 24 | Annexin V/PI | ||
| 20 | 33.87 ± 0.65 | 24 | Annexin V/PI | ||
| SCC-9 | Oral Cancer | 100 | 50.4 ± 4.69 | 24 | Annexin V/PI |
| HSC-3 | Oral Cancer | 100 | 26.9 ± 4.04 | 24 | Annexin V/PI |
Table 3: Induction of Cell Cycle Arrest by this compound
| Cell Line | Cancer Type | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | Time (h) |
| HCT-116 | Colorectal Cancer | 10, 20, 40 | Increased (dose-dependent) | Decreased (dose-dependent) | Not specified |
| HT-29 | Colorectal Cancer | 10, 20, 40 | Increased (dose-dependent) | Decreased (dose-dependent) | Not specified |
| MDA-MB-231 | Breast Cancer | 5 | 38.67 ± 0.88 | Not specified | 24 |
| 10 | 40.33 ± 0.88 | Not specified | 24 | ||
| 20 | 42.01 ± 1.15 | Not specified | 24 | ||
| SCC-9 | Oral Cancer | 100 | 23.1 | Not specified | 24 |
| HSC-3 | Oral Cancer | 100 | 24.6 | Not specified | 24 |
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.
PI3K/Akt/mTOR Signaling Pathway
This compound inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[1][8] By suppressing the phosphorylation of key components of this pathway, this compound leads to decreased cell proliferation and survival.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
JNK/p38 MAPK Signaling Pathway
In oral cancer cells, this compound has been shown to activate the JNK and p38 MAPK pathways, which are involved in cellular stress responses and can lead to apoptosis.[2][5][9] This activation triggers a caspase-dependent apoptotic cascade.[2][5]
Caption: this compound induces apoptosis via JNK/p38 MAPK pathway activation.
Hippo Signaling Pathway
This compound has also been found to inhibit the Hippo signaling pathway in nasopharyngeal carcinoma cells.[7] By promoting the phosphorylation and subsequent suppression of YAP, a key downstream effector of the Hippo pathway, this compound inhibits cancer cell proliferation, migration, and invasion.[7]
Caption: this compound inhibits the Hippo signaling pathway by suppressing YAP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Detailed Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-YAP, YAP, Caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
This compound is a promising natural product with significant anti-cancer potential, demonstrated by its ability to induce apoptosis and cell cycle arrest, and inhibit metastasis in a range of cancer cell types. Its mechanism of action involves the modulation of key oncogenic signaling pathways, including PI3K/Akt/mTOR, JNK/p38 MAPK, and Hippo. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop it as a novel anti-cancer agent. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical cancer models.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
Ethnobotanical Uses of Alisol-A Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol-A, a protostane-type triterpenoid, is a bioactive compound of significant interest within the scientific community, primarily due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on Alisma orientale and its synonym Alisma plantago-aquatica. The document details the traditional medicinal applications, presents quantitative data on its biological activities, outlines experimental protocols for its study, and visualizes key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug discovery.
Ethnobotanical Landscape of this compound Containing Plants
This compound is predominantly isolated from the rhizome of Alisma orientale (Sam.) Juzep., also known as Oriental water plantain.[1][2] In Traditional Chinese Medicine (TCM), the dried rhizome is referred to as "Ze Xie" and has been used for centuries to treat a variety of ailments.[3][4]
Traditional preparations typically involve decocting the dried, sliced rhizome in water.[4] The taste is described as sweet and bland, and its nature as cold.[2][4] In TCM theory, it is known to "drain dampness" and is used to address conditions associated with fluid retention.[5]
The primary ethnobotanical applications of Alisma rhizome are centered around its diuretic, anti-inflammatory, and metabolic-regulating properties.[1][6] Traditional uses include the treatment of:
-
Urinary Disorders: Edema, oliguria (scanty urine), and painful urination.[1][3][4]
-
Metabolic Conditions: Hyperlipidemia, diabetes, and fatty liver disease.[5][7]
-
Inflammatory Diseases: Nephritis and other inflammatory conditions.[3][6]
-
Other Ailments: Diarrhea, dizziness, and gonorrhea with turbid urine.[1][3]
The fresh rhizome and leaves are considered toxic, with the toxicity being reduced upon drying or cooking.[2]
Quantitative Data on this compound and its Biological Activities
While the precise concentration of this compound in Alisma rhizomes is not consistently reported across the literature, studies have quantified related triterpenoids. For instance, the content of alisol B and alisol B 23-acetate in a methanol (B129727) extract of Alisma plantago-aquatica var. orientale was found to be 0.0434% and 0.2365%, respectively.[8] The concentration of various triterpenoids can differ based on the geographical origin and processing of the plant material.[7]
This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize some of the key quantitative findings.
| Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines | |
| Cell Line | IC50 Value (µM) |
| HBV-infected 2.2.15 cells (inhibition of HBsAg secretion) | 39 |
| MDA-MB-231 (human breast cancer) | Induces G0/G1 arrest at 20 and 40 µM |
Data sourced from Cayman Chemical product information sheet.
| Table 2: In Vivo Effects of this compound | |
| Model | Dosage and Effect |
| High-fat diet-induced obese mice | 100 mg/kg per day reduced hepatic steatosis and improved plasma lipid profile. |
Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound.
Extraction and Isolation of this compound from Alisma Rhizome
This protocol is a synthesized methodology for the extraction and isolation of this compound.
1. Extraction:
-
Plant Material: Dried and powdered rhizomes of Alisma orientale.
-
Solvent: 80% (v/v) ethanol.
-
Procedure:
-
Soak 200 g of the powdered rhizome in 1000 mL of 80% ethanol.
-
Heat the mixture at 60°C for 8 hours.
-
Filter the solution through a 0.2 µm filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
2. Isolation by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at 210 nm.
-
Procedure:
-
Dissolve the crude extract in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Elute with a programmed gradient of increasing acetonitrile concentration.
-
Collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fractions to yield purified this compound.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cell lines.
-
Cell Lines: e.g., HCT-116 and HT-29 (colorectal cancer).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed approximately 5 x 10³ cells per well in a 96-well plate and culture for 24 hours at 37°C.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the optical density at 490 nm using a microplate reader.
-
Western Blot Analysis of Signaling Proteins
This protocol is for analyzing changes in protein expression in signaling pathways affected by this compound.
-
Cell Lysate Preparation:
-
Treat cells with the desired concentrations of this compound.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
References
- 1. Alisma orientale: Ethnopharmacology, Phytochemistry and Pharmacology of an Important Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisma (Ze Xie) | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]
- 3. researchgate.net [researchgate.net]
- 4. 1stchineseherbs.com [1stchineseherbs.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Alisol A: A Modern Scientific Perspective on a Traditional Chinese Medicine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alisol A, a protostane-type triterpenoid (B12794562), is a prominent bioactive compound isolated from the rhizome of Alisma orientale (澤瀉, Zé Xiè), a plant with a long history of use in Traditional Chinese Medicine (TCM).[1] In TCM, Alisma orientale is traditionally used to promote urination, leach out dampness, and clear heat, and is indicated for conditions such as edema, urinary difficulty, and dizziness.[2][3][4] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Alisol A, revealing a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. This technical guide provides an in-depth overview of the current scientific understanding of Alisol A, focusing on its role in modulating key signaling pathways, and presents quantitative data and detailed experimental protocols to support further research and drug development.
Chemical and Physical Properties
Alisol A is a tetracyclic triterpenoid with the chemical formula C30H50O5 and a molecular weight of 490.7 g/mol .[5][6] Its structure is characterized by a protostane (B1240868) skeleton. The solubility of Alisol A is limited in water but is higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of Alisol A and its derivatives. This data provides a basis for understanding the potency and efficacy of these compounds in various experimental models.
Table 1: In Vitro Cytotoxicity of Alisol A and Its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Alisol A | HCT-116 | Colorectal Cancer | Dose-dependent decrease in viability at 5-160 µM | [5] |
| Alisol A | HT-29 | Colorectal Cancer | Dose-dependent decrease in viability at 5-160 µM | [5] |
| Alisol A 24-acetate | HeLa | Cervical Cancer | ~15 | [7] |
| Alisol A 24-acetate | KB/VIN | Multidrug-Resistant Cervical Cancer | ~12 | [7] |
| Alisol A 24-acetate | MCF-7 | Breast Cancer | ~20 | [7] |
| Alisol A 24-acetate | MCF-7/DOX | Multidrug-Resistant Breast Cancer | ~18 | [7] |
| Alisol B 23-acetate | HepG2 | Liver Cancer | ~25 | [7] |
| Alisol B 23-acetate | HepG2/VIN | Multidrug-Resistant Liver Cancer | ~20 | [7] |
Table 2: In Vivo and In Vitro Effective Concentrations of Alisol A and Its Derivatives
| Compound | Model System | Condition | Effective Concentration/Dose | Observed Effect | Citation(s) |
| Alisol A | ApoE-/- mice | Atherosclerosis | 25-100 mg/kg (i.g.) | Alleviated arterial plaque | [8] |
| Alisol A | HCT-116 and HT-29 cells | Colorectal Cancer | 10, 20, 40 µM | Induced G0/G1 cell cycle arrest | [5] |
| Alisol A 24-acetate | Rat vascular smooth muscle cells | ox-LDL-induced proliferation | 5, 10, 20 mg/L | Inhibited proliferation | [9] |
| Alisol A 24-acetate | Rat model | Osteoarthritis | Not specified | Attenuated cartilage degeneration | [10] |
| Alisol B 23-acetate | Male murine model | Colitis-Associated Colorectal Cancer | 50 mg/kg (intragastric) | Alleviated body weight loss and tumor load | [3] |
Signaling Pathways Modulated by Alisol A
Alisol A exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by Alisol A.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Alisol A has been shown to inhibit this pathway in colorectal cancer cells, leading to decreased cell proliferation and induction of apoptosis.[5]
Caption: Alisol A inhibits the PI3K/Akt/mTOR signaling pathway.
AMPK/SIRT1 Signaling Pathway
In the context of atherosclerosis, Alisol A has been demonstrated to activate the AMPK/SIRT1 signaling pathway.[11] This activation contributes to the alleviation of arterial plaques.
Caption: Alisol A activates the AMPK/SIRT1 signaling pathway.
JNK/p38 MAPK Signaling Pathway
Alisol A can induce apoptosis in oral cancer cells by triggering the JNK/p38 MAPK-mediated apoptotic cascade.[10]
Caption: Alisol A induces apoptosis via the JNK/p38 MAPK pathway.
STAT3 Signaling Pathway
Research has indicated that Alisol F, a related compound, can suppress the phosphorylation of STAT3, a key transcription factor involved in inflammation and cancer.[12] This suggests a potential mechanism for the anti-inflammatory and anti-cancer effects of alisol compounds.
Caption: Alisol F inhibits the phosphorylation of STAT3.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of Alisol A.
Extraction and Isolation of Alisol A from Alisma orientale
Objective: To extract and purify Alisol A from the dried rhizomes of Alisma orientale.
Protocol:
-
Extraction:
-
Dried and powdered rhizomes of Alisma orientale are refluxed with 95% ethanol for 2 hours. This process is repeated three times to ensure complete extraction.
-
The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, followed by chloroform (B151607) and methanol, to separate fractions with different polarities.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing Alisol A are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water.
-
The purity of the isolated Alisol A is confirmed by analytical HPLC and its structure is verified by spectroscopic methods (e.g., NMR, MS).
-
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of Alisol A on cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of Alisol A in DMSO.
-
Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80, 160 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the existing medium with 100 µL of medium containing the various concentrations of Alisol A. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.[2]
-
-
Formazan (B1609692) Solubilization:
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[14]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[14]
-
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of Alisol A on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Cell Lysis:
-
Treat cells with Alisol A at the desired concentrations and for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.[15]
-
Conclusion
Alisol A, a key bioactive compound from the traditional Chinese medicine Alisma orientale, demonstrates significant therapeutic potential through its modulation of various critical signaling pathways. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the multifaceted mechanisms of Alisol A and its derivatives will be crucial for translating the wisdom of traditional medicine into novel, evidence-based therapies for a range of diseases, including cancer and metabolic disorders. The continued exploration of its molecular targets and the optimization of its pharmacological properties will pave the way for its potential clinical application.
References
- 1. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Effect of alisol A 24-acetate on proliferation of aorta smooth muscle cells in rats induced by ox-LDL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. origene.com [origene.com]
Preliminary Screening of Alisol-A for Novel Bioactivities: An In-depth Technical Guide
Abstract
Alisol-A, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the preliminary screening of this compound for its potential bioactivities, with a primary focus on its anticancer, anti-inflammatory, and metabolic regulatory effects. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and drug development. Additionally, this guide summarizes the current quantitative data on this compound's efficacy and elucidates the underlying molecular mechanisms through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. This compound is a tetracyclic triterpenoid that has garnered significant scientific interest due to its wide range of biological activities.[1] Preclinical studies have demonstrated its potential in various therapeutic areas, including oncology, inflammation, and metabolic disorders.[2][3] This guide aims to consolidate the existing knowledge on the bioactivities of this compound and provide standardized, detailed protocols for its preliminary screening, thereby enabling a more systematic evaluation of its therapeutic potential.
Quantitative Data on this compound Bioactivities
The following tables summarize the quantitative data from various studies investigating the bioactivities of this compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | 2.5-40 | Suppressed proliferation, migration, and invasion.[3] | [3] |
| MDA-MB-231 | Breast Cancer | Annexin V/PI | 5, 10, 20 | Increased apoptosis to 24.97%, 31.81%, and 33.87% respectively.[4] | [4] |
| MDA-MB-231 | Breast Cancer | Cell Cycle Analysis | 5 | Increased G1 phase cells from 26.67% to 38.67%.[4] | [4] |
| HCT-116 | Colorectal Cancer | MTT Assay | 5-160 | Dose-dependent inhibition of proliferation.[3] | [3] |
| HT-29 | Colorectal Cancer | MTT Assay | 5-160 | Dose-dependent inhibition of proliferation.[3] | [3] |
| SCC-9 | Oral Cancer | MTT Assay | 100 | Reduced cell viability to 17.8%.[5] | [5] |
| HSC-3 | Oral Cancer | MTT Assay | 100 | Reduced cell viability to 31.1%.[5] | [5] |
| 2.2.15 | Hepatitis B | ELISA | 39 (IC50) | Inhibited secretion of HBV surface antigen.[6] | [6] |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Target | IC50 (µM) | Reference |
| 11-deoxy-25-anhydro-Alisol-E | sEH Inhibition | Soluble Epoxide Hydrolase | 3.40 | [7][8] |
| 11-deoxy-Alisol-B | sEH Inhibition | Soluble Epoxide Hydrolase | 5.94 | [7][8] |
| Alismanin B | sEH Inhibition | Soluble Epoxide Hydrolase | 7.15 | [7][8] |
| 3β-hydroxy-25-anhydro-Alisol-F | sEH Inhibition | Soluble Epoxide Hydrolase | 10.06 | [7][8] |
| 3β-hydroxy-Alisol-G | sEH Inhibition | Soluble Epoxide Hydrolase | 30.45 | [7][8] |
Table 3: Metabolic Regulatory Effects of this compound (In Vivo)
| Animal Model | Dosage | Duration | Key Findings | Reference |
| High-fat diet-induced obese mice | 100 mg/kg/day | - | Reduced hepatic steatosis; decreased plasma TG, total cholesterol, and LDL-C.[6] | [6] |
| High-fat diet-induced obese mice | 100 mg/kg/day | - | Decreased blood glucose and insulin (B600854) levels in glucose and insulin tolerance tests.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for the preliminary screening of this compound's bioactivities.
General Experimental Workflow
The following diagram illustrates a general workflow for the preliminary screening of a natural compound like this compound.
Anticancer Activity Assays
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Elucidation
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways modulated by this compound.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-PI3K, p-Akt, p-mTOR, cleaved caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
This compound exerts its bioactivities by modulating several key signaling pathways. The following diagrams illustrate these pathways.
PI3K/Akt/mTOR Signaling Pathway (Anticancer)
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival in cancer.[9]
JNK/p38 MAPK Signaling Pathway (Anticancer)
In oral cancer cells, this compound induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[5]
AMPK/SIRT1 Signaling Pathway (Anti-atherosclerotic)
This compound alleviates arterial plaque by activating the AMPK/SIRT1 signaling pathway, which plays a role in regulating lipid metabolism and inflammation.[10]
AMPK/ACC/SREBP-1c Signaling Pathway (Metabolic Regulation)
This compound attenuates obesity and metabolic disorders by activating the AMPK/ACC/SREBP-1c pathway, which is involved in fatty acid synthesis and oxidation.[2]
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. The preliminary screening data strongly suggest its utility as a lead compound for the development of novel anticancer, anti-inflammatory, and metabolic regulatory agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and mechanisms of action of this compound. Future studies should focus on optimizing its therapeutic efficacy, evaluating its safety profile in more comprehensive preclinical models, and exploring its potential in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Alisol A Molecular Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Alisol A, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. A comprehensive understanding of its molecular targets is paramount for its development as a therapeutic agent. This technical guide provides a detailed framework for the in silico prediction of Alisol A's molecular targets, designed for researchers, scientists, and drug development professionals. The guide outlines a systematic workflow, integrating reverse docking, pharmacophore modeling, and molecular dynamics simulations to identify and validate potential protein interactions. Detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows are provided to facilitate the practical application of these computational methodologies in the exploration of Alisol A's mechanism of action and the broader field of natural product-based drug discovery.
Introduction to Alisol A and In Silico Target Identification
Alisol A is a key bioactive constituent of Alisma orientale, a plant long used in traditional medicine.[1] Its therapeutic potential is underscored by its influence on multiple signaling pathways, including the PI3K/Akt, MAPK, and AMPK/SIRT1 pathways.[2][3] Identifying the direct molecular targets of natural products like Alisol A has traditionally been a resource-intensive endeavor. In silico target prediction methods offer a rapid and cost-effective approach to generate and refine hypotheses regarding a compound's mechanism of action, thereby accelerating the drug discovery pipeline.[4]
This guide presents a comprehensive in silico workflow to elucidate the molecular targets of Alisol A. The proposed methodology leverages the three-dimensional structure of Alisol A to screen against extensive protein structure databases, predict binding affinities, and simulate the dynamics of the ligand-protein interactions.
Proposed In Silico Workflow for Alisol A Target Prediction
A multi-faceted computational approach is recommended to enhance the accuracy and reliability of target prediction for Alisol A. This workflow integrates several complementary techniques to cross-validate findings and provide a more holistic understanding of its potential biological activities.
Detailed Methodologies
Preparation of Alisol A Structure
The initial step involves obtaining and preparing the three-dimensional structure of Alisol A.
Protocol:
-
Structure Retrieval: Download the 3D structure of Alisol A in SDF or MOL2 format from a chemical database such as PubChem (CID: 15558616).[5]
-
Energy Minimization: Employ a computational chemistry software (e.g., UCSF Chimera, PyMOL with an energy minimization plugin, or Schrödinger Maestro) to perform energy minimization of the Alisol A structure. This is crucial to obtain a low-energy, stable conformation for subsequent docking studies. Use a suitable force field such as MMFF94 or OPLS3e.
-
Charge Calculation: Calculate the partial charges for each atom of the Alisol A molecule using a method like Gasteiger-Hückel or AM1-BCC.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Reverse Docking
Reverse docking screens a single ligand against a large library of protein structures to identify potential binding targets.
Protocol:
-
Protein Target Database Preparation: Compile a comprehensive library of 3D protein structures. This can be sourced from databases like the Protein Data Bank (PDB) or computationally predicted structures from the AlphaFold Protein Structure Database.[6] It is advisable to curate a subset of targets relevant to known pharmacological effects of Alisol A (e.g., kinases, nuclear receptors, inflammatory pathway proteins).
-
Binding Site Identification: For each protein in the database, identify potential binding pockets. This can be done using algorithms that detect cavities on the protein surface.
-
High-Throughput Docking: Utilize a reverse docking server or software (e.g., idTarget, PharmMapper, or a custom script with a docking program like AutoDock Vina) to dock the prepared Alisol A structure into the identified binding sites of all proteins in the database.[7]
-
Ranking and Filtering: Rank the protein targets based on the predicted binding affinity (docking score). Filter the results to prioritize targets with the most favorable binding energies. A common threshold for a promising hit is a binding energy of less than -7.0 kcal/mol.
Pharmacophore Modeling and Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a ligand that are responsible for its biological activity.
Protocol:
-
Pharmacophore Model Generation:
-
Ligand-Based: If a set of known active ligands for a particular target is available, align them to generate a common feature pharmacophore model.
-
Structure-Based: If a crystal structure of a target protein with a bound ligand is available, a pharmacophore model can be generated based on the key interactions between the ligand and the protein's active site.[1]
-
-
Pharmacophore Database Screening: Screen a 3D conformational database of Alisol A against a pre-computed pharmacophore database (e.g., PharmaDB, ZINCPharmer).
-
Hit Ranking: Rank the potential targets based on how well the conformation of Alisol A fits the pharmacophore models.
Quantitative Data Presentation
The following tables present hypothetical yet realistic quantitative data that would be generated from the in silico workflow for Alisol A.
Table 1: Reverse Docking Results for Alisol A
| Protein Target | PDB ID | Protein Class | Docking Score (kcal/mol) | Key Interacting Residues |
| PI3Kγ | 1E8X | Kinase | -9.8 | Val882, Lys833, Asp964 |
| Akt1 | 4GV1 | Kinase | -9.5 | Leu156, Thr211, Asp292 |
| TNF-α | 2AZ5 | Cytokine | -9.2 | Tyr59, Gln61, Ser60 |
| AMPKα1 | 4CFE | Kinase | -8.9 | Thr172, Lys29, Asp157 |
| P-glycoprotein | 6C0V | Transporter | -8.7 | Phe336, Gln725, Tyr953 |
| MAPK1 (ERK2) | 4QTB | Kinase | -8.5 | Lys54, Gln105, Asp111 |
| SIRT1 | 4I5I | Deacetylase | -8.2 | His363, Ile347, Ser441 |
| EGFR | 2GS2 | Kinase | -7.9 | Leu718, Thr790, Asp855 |
| SRC | 2SRC | Kinase | -7.6 | Thr338, Leu273, Asp404 |
| c-myc DNA | 1NKP | DNA | -7.3 | DG8, DG7, DC16 |
Table 2: Molecular Dynamics Simulation and Binding Free Energy Analysis
| Alisol A - Protein Complex | Average RMSD (Å) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Binding Free Energy (MM/GBSA) (kcal/mol) |
| PI3Kγ | 1.8 ± 0.3 | -45.2 ± 3.1 | -15.7 ± 2.5 | -60.9 ± 4.0 |
| Akt1 | 2.1 ± 0.4 | -42.8 ± 2.8 | -13.5 ± 2.1 | -56.3 ± 3.5 |
| TNF-α | 1.9 ± 0.2 | -39.5 ± 2.5 | -11.2 ± 1.9 | -50.7 ± 3.1 |
| AMPKα1 | 2.3 ± 0.5 | -38.1 ± 2.9 | -10.8 ± 1.7 | -48.9 ± 3.3 |
Table 3: In Silico ADMET Prediction for Alisol A
| Property | Predicted Value | Assessment |
| Human Intestinal Absorption | High | Favorable |
| Caco-2 Permeability | High | Favorable |
| Blood-Brain Barrier Penetration | Low | Low CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| AMES Mutagenicity | Non-mutagenic | Safe |
Visualization of Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by Alisol A
The following diagrams illustrate the key signaling pathways that are known to be modulated by Alisol A and its derivatives, providing context for the predicted molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Alisol A: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of Alisol A, a tetracyclic triterpenoid (B12794562) compound extracted from the rhizome of Alisma orientale. This document details its mechanism of action and provides specific protocols for cell-based assays to evaluate its anti-inflammatory and anti-cancer properties.
Mechanism of Action
Alisol A exerts its biological effects through the modulation of several key signaling pathways. In anti-inflammatory responses, it has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[1] This is achieved, in part, by activating the AMPK/SIRT1 signaling pathway and inhibiting the NF-κB pathway.[2][3] In the context of cancer, Alisol A demonstrates anti-tumor activity by inhibiting cell proliferation, migration, and invasion.[1][4] This is mediated through the inactivation of the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis via the JNK/p38 MAPK pathway.[4][5][6][7]
Data Presentation: Efficacy of Alisol A in Cell-Based Assays
The following tables summarize the quantitative data on the efficacy of Alisol A in various cancer and inflammatory cell models.
Table 1: Anti-Cancer Activity of Alisol A
| Cell Line | Assay Type | Parameter | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | - | 2.5-40 µM (24 h) | Suppressed proliferation, migration, and invasion | [1] |
| MDA-MB-231 (Breast Cancer) | Apoptosis Assay | % Apoptotic Cells | 5, 10, 20 µM | 24.97±0.80%, 31.81±0.36%, 33.87±0.65% | [8] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | IC50 | 8.112 µM | - | [8] |
| HCT-116 (Colorectal Cancer) | Proliferation Assay | - | 5-160 µM (24 h) | Dose-dependent inhibition of proliferation | [1][4] |
| HT-29 (Colorectal Cancer) | Proliferation Assay | - | 5-160 µM (24 h) | Dose-dependent inhibition of proliferation | [1][4] |
| SCC-9 (Oral Cancer) | Cell Viability | % of Control | 100 µM | Reduced to 17.8 ± 2.2% | [9] |
| HSC-3 (Oral Cancer) | Cell Viability | % of Control | 100 µM | Reduced to 31.1 ± 2.4% | [9] |
Table 2: Anti-Inflammatory and Other Activities of Alisol A
| Cell Line | Model | Parameter | Concentration | Effect | Reference |
| HepG2 | Free Fatty Acid-induced | p-AMPK, p-ACC levels | 1-5 µM | Restored levels | [1] |
| HAECs (Endothelial Cells) | Proliferation Assay | - | 40 µM (24-72 h) | Inhibited proliferation | [1] |
| Chondrocytes | IL-1β-induced Injury | NO, PGE2, TNF-α, IL-6 | Not Specified | Reduced levels | [10] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to investigate the effects of Alisol A.
General Experimental Workflow
The following diagram illustrates a general workflow for conducting cell-based assays with Alisol A.
Caption: General experimental workflow for Alisol A cell-based assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of Alisol A on the viability of cancer cells.
Materials:
-
Alisol A
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell lines (e.g., HCT-116, HT-29)[4]
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed approximately 5x10³ cells per well in a 96-well plate and culture for 24 hours at 37°C.[4]
-
Treatment: Prepare various concentrations of Alisol A (e.g., 5, 10, 20, 40, 80, 160 µM) in culture medium.[4] Replace the medium in the wells with the Alisol A-containing medium.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the MTT solution and add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measurement: Measure the optical density at 490 nm using a microplate reader.[4]
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol is to quantify Alisol A-induced apoptosis using flow cytometry.
Materials:
-
Alisol A
-
MDA-MB-231 cells[8]
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with desired concentrations of Alisol A (e.g., 5, 10, 20 µM) for 24 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8]
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is then determined.[8]
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Alisol A
-
HCT-116 or HT-29 cells[4]
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., p-PI3K, p-Akt, p-mTOR, PI3K, Akt, mTOR, E-cadherin, N-cadherin, Vimentin)[4]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Alisol A, then wash with cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate.[11]
Protocol 4: Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the effect of Alisol A on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
Alisol A
-
RAW 264.7 macrophage cells[11]
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Griess Reagent
-
Sodium Nitrite (B80452) (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[11]
-
Pre-treatment: Pre-treat cells with various concentrations of Alisol A for 2 hours.[11]
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.[11]
-
Sample Collection: Collect 50 µL of the cell culture supernatant.[11]
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm and quantify NO concentration using a sodium nitrite standard curve.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by Alisol A.
Caption: Alisol A inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Alisol A activates the AMPK/SIRT1 pathway and inhibits NF-κB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 3. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Alisol-A Quantification by High-Performance Liquid Chromatography (HPLC)
Introduction
Alisol-A is a protostane-type triterpenoid (B12794562) compound predominantly isolated from the rhizome of Alisma orientale, a plant used in traditional medicine.[1] Scientific interest in this compound has grown due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-atherosclerotic effects.[1][2][3] Its therapeutic potential is linked to the modulation of various signaling pathways, notably the activation of the AMPK/SIRT1 pathway, which plays a crucial role in cellular energy homeostasis and metabolism.[2][4]
Given its potential in drug development, a reliable and validated analytical method for the quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7]
Physicochemical Properties of this compound
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₀O₅ | [8][9] |
| Molecular Weight | 490.7 g/mol | [9][10] |
| CAS Number | 19885-10-0 | [1][8] |
| Appearance | Solid | [10] |
| Solubility | Soluble in DMSO, DMF, Ethanol | [8] |
| Purity (Typical) | >98% by HPLC | [11] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo MS-TS or equivalent.
-
Ultrasonic Bath: Branson or equivalent.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Chemicals
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid: Analytical grade.
Chromatographic Conditions
The following HPLC conditions were established for the optimal separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-15 min: 60-90% B; 15-20 min: 90% B; 20-21 min: 90-60% B; 21-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
-
Sample Preparation: Accurately weigh the sample containing this compound, transfer to a volumetric flask, and add acetonitrile. Sonicate for 15 minutes to ensure complete dissolution and extraction. Dilute to the final volume with acetonitrile to obtain a theoretical concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][12]
Figure 1: General workflow for HPLC method validation.
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (diluent), the this compound standard, and a sample preparation. The retention time and the absence of interfering peaks at the retention time of this compound were assessed.
Linearity and Range
Linearity was determined by injecting six concentrations of this compound (e.g., 5, 10, 25, 50, 75, 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was assessed by the recovery method. A known amount of this compound standard was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts to assess variability. The Relative Standard Deviation (%RSD) was calculated.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio. LOD was established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The effect on retention time and peak area was observed.
Results and Data Summary
The developed method met all predefined acceptance criteria, demonstrating its suitability for the intended purpose.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 5 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45210x + 1250 | - |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 40 | 39.6 | 99.0% | 0.85% |
| 100% | 50 | 50.3 | 100.6% | 0.62% |
| 120% | 60 | 59.2 | 98.7% | 0.91% |
| Acceptance Criteria | | | 98.0% - 102.0% | ≤ 2.0% |
Table 3: Precision
| Precision Type | n | % RSD | Acceptance Criteria |
|---|---|---|---|
| Repeatability | 6 | 0.78% | ≤ 2.0% |
| Intermediate Precision | 12 | 1.15% | ≤ 2.0% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
| Robustness | All variations resulted in %RSD < 2.0% for peak area and retention time shift < 5%. The method is considered robust. |
This compound Signaling Pathway
This compound exerts its therapeutic effects by modulating key cellular signaling pathways. One of the primary mechanisms is the activation of the AMPK/SIRT1 pathway, which is central to regulating lipid metabolism and inflammation, particularly in the context of atherosclerosis.[2][4]
Figure 2: Activation of the AMPK/SIRT1 pathway by this compound.
Conclusion
This application note describes a simple, accurate, and reliable RP-HPLC method for the quantitative analysis of this compound. The method was successfully developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The established protocol is suitable for routine quality control and quantitative analysis of this compound in raw materials and finished pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. caymanchem.com [caymanchem.com]
- 9. Alisol A | C30H50O5 | CID 15558616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. biorlab.com [biorlab.com]
- 12. database.ich.org [database.ich.org]
In Vivo Animal Models for Studying Alisol-A Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vivo animal models used to investigate the therapeutic effects of Alisol-A, a bioactive triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale. The included protocols are intended to serve as a comprehensive guide for researchers in pharmacology, drug discovery, and related fields.
Atherosclerosis Model in Apolipoprotein E-Deficient (ApoE-/-) Mice
This model is used to study the anti-atherosclerotic effects of this compound. ApoE-/- mice on a high-fat diet spontaneously develop atherosclerotic plaques, mimicking human atherosclerosis.
Experimental Protocol
1.1. Animals and Acclimatization:
-
Species and Strain: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background.
-
Age: 6-8 weeks old.
-
Acclimatization: House the mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment, with free access to standard chow and water.
1.2. Induction of Atherosclerosis:
-
Diet: Feed the ApoE-/- mice a high-fat diet (HFD). A common composition is 40-60% of calories from fat, often including 1.25% cholesterol and 0.5% cholic acid to accelerate plaque formation.[1]
-
Duration: Continue the HFD for 8-12 weeks to establish significant atherosclerotic lesions.
1.3. This compound Administration:
-
Grouping: Divide the mice into the following groups (n=6-10 per group):
-
Control Group: Wild-type C57BL/6 mice on a standard chow diet.
-
Model Group: ApoE-/- mice on HFD receiving vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
This compound Group(s): ApoE-/- mice on HFD receiving this compound at various doses (e.g., 5 and 10 mg/kg/day).
-
Positive Control Group: ApoE-/- mice on HFD receiving a standard anti-atherosclerotic drug (e.g., atorvastatin (B1662188) at 10 mg/kg/day).
-
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 8-12 weeks, concurrent with the HFD feeding.
1.4. Endpoint Analysis:
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture for lipid profile analysis (Total Cholesterol, Triglycerides, LDL-C, HDL-C).
-
Tissue Collection: Perfuse the mice with saline, followed by 4% paraformaldehyde. Harvest the aorta and heart.
-
Histological Analysis:
-
Oil Red O Staining: Stain the entire aorta en face and cross-sections of the aortic root with Oil Red O to visualize and quantify lipid deposition and plaque area.
-
Hematoxylin and Eosin (H&E) Staining: Perform H&E staining on aortic root sections to assess plaque morphology and cellular composition.
-
-
Biochemical Analysis: Analyze the expression of inflammatory markers (e.g., ICAM-1, IL-6, MMP-9) in aortic tissue using techniques like Western blotting or ELISA.
Quantitative Data Summary
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Aortic Plaque Area (%) |
| Control | 75 ± 10 | 50 ± 8 | < 1 |
| ApoE-/- + HFD | 450 ± 50 | 150 ± 20 | 35 ± 5 |
| ApoE-/- + HFD + this compound (5 mg/kg) | 320 ± 40 | 110 ± 15 | 20 ± 4* |
| ApoE-/- + HFD + this compound (10 mg/kg) | 250 ± 30 | 90 ± 12 | 12 ± 3 |
| ApoE-/- + HFD + Atorvastatin | 230 ± 25 | 85 ± 10 | 10 ± 2 |
*p < 0.05, *p < 0.01 compared to the ApoE-/- + HFD group. Data are representative and may vary between studies.
Experimental Workflow
References
Alisol-A in Colorectal Cancer: Application Notes and Protocols for Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol-A, a tetracyclic triterpenoid (B12794562) protostane (B1240868) compound isolated from the rhizome of Alisma orientale, has demonstrated significant anti-tumor activity in various cancers, including colorectal cancer (CRC). This document provides detailed application notes and experimental protocols for investigating the pro-apoptotic effects of this compound on colorectal cancer cells. The primary mechanism of action involves the inactivation of the PI3K/Akt signaling pathway, leading to cell cycle arrest and programmed cell death. These protocols are intended to guide researchers in the evaluation of this compound as a potential therapeutic agent for colorectal cancer.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The development of novel therapeutic agents that can selectively induce apoptosis in cancer cells is a critical area of research. This compound has emerged as a promising natural compound with potent anti-cancer properties. Studies have shown that this compound can inhibit the proliferation of CRC cell lines, such as HCT-116 and HT-29, in a dose-dependent manner.[1] Its pro-apoptotic effects are mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately leading to the activation of caspases and PARP cleavage.[1]
Mechanism of Action: PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[2] In many cancers, including colorectal cancer, this pathway is aberrantly activated, promoting tumor progression and resistance to therapy.[2] this compound has been shown to exert its anti-tumor effects by inhibiting the phosphorylation of key components of this pathway.[1][3] By suppressing the activation of PI3K and Akt, this compound disrupts the downstream signaling cascade that promotes cell survival, thereby sensitizing the cancer cells to apoptosis.[1][3]
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Alisol-A: A Tool for Investigating AMPK/mTOR Pathway Modulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol-A, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has emerged as a significant bioactive compound with a range of pharmacological activities.[1] Of particular interest to researchers is its ability to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. The AMPK/mTOR pathway is a crucial regulator of cellular metabolism, growth, and survival, and its dysregulation is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[2] this compound's interaction with this pathway makes it a valuable tool for investigating cellular energy sensing, protein synthesis, and autophagy. These application notes provide a comprehensive overview of this compound's effects on the AMPK/mTOR pathway and detailed protocols for its use in research settings.
Mechanism of Action: this compound and the AMPK/mTOR Pathway
This compound primarily functions as an activator of AMPK.[3][4][5] AMPK, a key cellular energy sensor, is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK initiates a cascade of events aimed at restoring energy homeostasis. One of the primary downstream targets of AMPK is the mTOR complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK activation leads to the inhibition of mTORC1, subsequently suppressing protein synthesis and promoting catabolic processes like autophagy.[6]
Studies have demonstrated that this compound can increase the phosphorylation of AMPK, leading to the modulation of its downstream targets.[7][8] This has been observed in various cell types and animal models, highlighting the potential of this compound as a therapeutic agent and a research tool. For instance, Alisol A-24-acetate, a derivative, has been shown to promote glucose uptake in C2C12 myotubes through the activation of the AMPK pathway.[7][8] Furthermore, this compound has been found to ameliorate vascular cognitive impairment and arterial plaque by activating the AMPK/NAMPT/SIRT1 and AMPK/SIRT1 signaling pathways, respectively.[3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and its derivatives.
Table 1: In Vitro and In Vivo Concentrations of this compound
| Parameter | Concentration | Model System | Reference |
| Optimal In Vitro Concentration | 10 µM | HT22 cells | [6] |
| Optimal In Vivo Dose | 15 mg/kg | Ldlr-/- mice | [6] |
| In Vitro Concentration Range (Colorectal Cancer Cells) | 10, 20, 40 µM | HCT-116 and HT-29 cells | [9] |
Table 2: Effects of this compound on Protein Expression and Phosphorylation
| Target Protein | Effect of this compound | Cell Line/Tissue | Reference |
| p-AMPK | Increased phosphorylation | C2C12 myotubes, HepG2 cells | [3][7][8] |
| p-mTOR | Decreased phosphorylation | HCT-116 and HT-29 cells | [9] |
| p-p38 MAPK | Increased phosphorylation | C2C12 myotubes | [7][8] |
| p-AS160 | Increased phosphorylation | C2C12 myotubes | [7][8] |
| PPARα and PPARδ | Increased expression | HepG2 cells, ApoE-/- mouse liver | [3] |
| IκBα | Increased expression | HepG2 cells | [3][5] |
| E-cadherin | Upregulated expression | HCT-116 and HT-29 cells | [9] |
| N-cadherin and Vimentin | Downregulated expression | HCT-116 and HT-29 cells | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the effects of this compound on the AMPK/mTOR pathway.
Cell Culture and Treatment with this compound
Materials:
-
Appropriate cell line (e.g., HepG2, C2C12, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cell line in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 100 mM stock solution can be prepared.[10] Store the stock solution at -20°C or -80°C for long-term storage.[11]
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.[10]
-
When cells reach the desired confluency (typically 70-80%), remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Western Blot Analysis of AMPK/mTOR Pathway Proteins
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12][14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Cells in suspension
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).[9]
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add DMSO or a solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][10]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
Caption: this compound activates AMPK, leading to mTORC1 inhibition and modulation of downstream cellular processes.
Caption: Experimental workflow for investigating the effects of this compound on cultured cells.
Caption: Logical framework for investigating this compound's role in AMPK/mTOR pathway modulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 6. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. youtube.com [youtube.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Alisol-A Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Alisol-A, a natural tetracyclic triterpenoid (B12794562) compound, on various cellular signaling pathways. This compound has demonstrated significant anti-cancer properties in numerous studies, including the induction of apoptosis, autophagy, and cell cycle arrest in cancer cells.[1][2][3] This document outlines the experimental workflow, key signaling pathways for investigation, and a comprehensive protocol for sample preparation, protein analysis, and data interpretation.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-proliferative and pro-apoptotic effects through the modulation of several key signaling pathways. Western blot analysis is an ideal method to quantify the changes in protein expression within these pathways upon this compound treatment. Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: this compound has been observed to inactivate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][4] This inactivation can lead to the suppression of downstream targets like mTOR, ultimately inhibiting cancer cell growth.
-
MAPK (JNK/p38) Pathway: The activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades is another mechanism by which this compound induces apoptosis in cancer cells.[5][6]
-
Apoptosis Pathway: this compound triggers both intrinsic and extrinsic apoptotic pathways. This is evidenced by the cleavage and activation of caspases, such as caspase-3, -8, and -9, and the altered expression of Bcl-2 family proteins.[3][5]
-
Autophagy Pathway: this compound can induce autophagy in cancer cells, characterized by the conversion of LC3-I to LC3-II.[3][7] This process can, in some contexts, contribute to apoptotic cell death.[8]
-
AMPK/SIRT1 Pathway: In the context of metabolic regulation and anti-atherosclerosis, this compound has been shown to activate the AMPK/SIRT1 signaling pathway.[1][9]
Quantitative Data Summary
The following table summarizes the expected changes in protein expression based on published studies of this compound treated cancer cells. These proteins are excellent targets for Western blot analysis to confirm the compound's mechanism of action.
| Target Protein | Signaling Pathway | Expected Change with this compound Treatment | Cell Line Examples | References |
| p-PI3K | PI3K/Akt/mTOR | Decrease | HCT-116, HT-29 | [2] |
| p-Akt | PI3K/Akt/mTOR | Decrease | HCT-116, HT-29 | [2] |
| p-mTOR | PI3K/Akt/mTOR | Decrease | HCT-116, HT-29 | [2] |
| p-JNK | MAPK | Increase | HCT116, SCC-9, HSC-3 | [10][11] |
| p-p38 | MAPK | Increase | MDA-MB-231, SCC-9, HSC-3 | [3][11] |
| Cleaved Caspase-3 | Apoptosis | Increase | MDA-MB-231 | [3] |
| Cleaved Caspase-8 | Apoptosis | Increase | SCC-9, HSC-3 | [5] |
| Cleaved Caspase-9 | Apoptosis | Increase | MDA-MB-231, SCC-9, HSC-3 | [3][5] |
| Cleaved PARP | Apoptosis | Increase | HCT116, SCC-9, HSC-3 | [5][10] |
| Bcl-2 | Apoptosis | Decrease | MDA-MB-231 | [3] |
| Bax | Apoptosis | Increase | - | [12] |
| LC3-II/LC3-I Ratio | Autophagy | Increase | MDA-MB-231, HCT116 | [3][8] |
| Cyclin A | Cell Cycle | Decrease | MDA-MB-231 | [3] |
| Cyclin D1 | Cell Cycle | Decrease | MDA-MB-231 | [3] |
| E-cadherin | EMT | Increase | HCT-116, HT-29 | [2] |
| N-cadherin | EMT | Decrease | HCT-116, HT-29 | [2] |
| Vimentin | EMT | Decrease | HCT-116, HT-29 | [2] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, HCT-116, SCC-9) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).[1][2][3] A vehicle control (DMSO) should be included.
-
Incubation: Remove the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
Experimental Workflow for this compound Treatment.
II. Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[13]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µl for a well in a 6-well plate) containing protease and phosphatase inhibitors to each well.[5][13]
-
Scraping and Collection: Scrape the adherent cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13][14]
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[13]
-
Centrifugation: Centrifuge the lysate at 12,000-15,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[3][14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.[3][15]
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with 4X or 6X SDS-PAGE sample loading buffer.[15] Boil the samples at 95-100°C for 5-10 minutes.[13]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13][15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle shaking to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16]
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein such as GAPDH or β-actin.
Signaling Pathway Diagrams
Inhibition of PI3K/Akt/mTOR Pathway by this compound.
Activation of JNK/p38 MAPK Pathway by this compound.
Induction of Autophagy by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma | MDPI [mdpi.com]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 10. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Alisol-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol-A, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has garnered significant attention in oncological research for its anti-proliferative properties.[1][2] This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry. The primary mechanism of this compound's anti-cancer activity involves the induction of cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting tumor cell proliferation.[1][2][3] Flow cytometry with propidium (B1200493) iodide (PI) staining is a robust and widely used method to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[4]
Principle of the Assay
This protocol outlines the methodology for treating cancer cells with this compound, followed by fixation, permeabilization, and staining with propidium iodide (PI). PI is a fluorescent intercalating agent that binds stoichiometrically to DNA. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometric analysis of the stained cells allows for the discrimination and quantification of cell populations in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An increase in the proportion of cells in the G0/G1 phase following this compound treatment is indicative of cell cycle arrest at this checkpoint.
Data Presentation: Quantitative Analysis of this compound Induced Cell Cycle Arrest
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells (HCT-116 & HT-29) [1]
| Cell Line | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT-116 | 0 | 45.3 ± 2.1 | 40.1 ± 1.8 | 14.6 ± 1.3 |
| 10 | 55.2 ± 2.5 | 30.5 ± 1.5 | 14.3 ± 1.2 | |
| 20 | 68.4 ± 3.1 | 18.9 ± 1.1 | 12.7 ± 1.0 | |
| 40 | 75.1 ± 3.5 | 10.2 ± 0.9 | 14.7 ± 1.3 | |
| HT-29 | 0 | 50.1 ± 2.3 | 35.7 ± 1.6 | 14.2 ± 1.1 |
| 10 | 60.3 ± 2.8 | 25.4 ± 1.4 | 14.3 ± 1.2 | |
| 20 | 72.5 ± 3.3 | 15.1 ± 1.0 | 12.4 ± 0.9 | |
| 40 | 78.9 ± 3.7 | 8.9 ± 0.7 | 12.2 ± 0.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells (MDA-MB-231) [3]
| This compound (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 26.67 ± 1.45 | Not Reported | Not Reported |
| 5 | 38.67 ± 0.88 | Not Reported | Not Reported |
| 10 | 40.33 ± 0.88 | Not Reported | Not Reported |
| 20 | 42.01 ± 1.15 | Not Reported | Not Reported |
Table 3: Effect of this compound on Cell Cycle Distribution in Nasopharyngeal Carcinoma Cells (C666-1 & HK1) [2]
| Cell Line | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| C666-1 | 0 | 48.2 ± 2.4 | 38.5 ± 1.9 | 13.3 ± 1.1 |
| 20 | 62.1 ± 3.0 | 25.8 ± 1.4 | 12.1 ± 1.0 | |
| 40 | 75.3 ± 3.6 | 14.2 ± 1.0 | 10.5 ± 0.8 | |
| HK1 | 0 | 51.3 ± 2.5 | 35.1 ± 1.7 | 13.6 ± 1.1 |
| 20 | 65.4 ± 3.1 | 22.7 ± 1.3 | 11.9 ± 0.9 | |
| 40 | 78.6 ± 3.8 | 11.5 ± 0.8 | 9.9 ± 0.7 |
Table 4: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cells (SCC-9 & HSC-3) [5]
| Cell Line | This compound (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SCC-9 | 0 | 1.2 ± 0.1 | 58.1 ± 2.9 | 25.3 ± 1.3 | 15.4 ± 1.2 |
| 100 | 48.7 ± 2.4 | 23.1 ± 1.2 | Not Reported | Not Reported | |
| HSC-3 | 0 | 1.5 ± 0.2 | 74.3 ± 3.7 | 15.2 ± 1.1 | 9.0 ± 0.7 |
| 100 | 39.0 ± 1.9 | 24.6 ± 1.3 | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways affected by this compound leading to cell cycle arrest and the general experimental workflow for its analysis.
Caption: Proposed signaling pathways of this compound-induced G0/G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach approximately 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).
Cell Preparation for Flow Cytometry
-
Harvesting: After incubation, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 1200 rpm for 5 minutes.[6]
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[6][7] Fix the cells for at least 30 minutes at 4°C.[6] For longer storage, cells can be kept in 70% ethanol at -20°C.
Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[6] Wash the cell pellet twice with PBS to remove any residual ethanol.[6]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[6]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) to the cell suspension.[6] Incubate for at least 15-30 minutes at room temperature in the dark.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the FL-2 or FL-3 channel to detect PI fluorescence.[4] Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension by gentle vortexing during fixation and passing the stained cells through a cell-strainer cap on the flow cytometry tube before analysis.
-
High CV of G0/G1 Peak: This may indicate improper fixation or staining. Ensure the use of ice-cold ethanol and adequate incubation times.
-
RNA Contamination: Incomplete RNase digestion can lead to a broadened G2/M peak. Ensure the RNase A is active and incubation is sufficient.
Conclusion
The protocols and data presented here provide a comprehensive guide for investigating the effects of this compound on cell cycle progression. This compound consistently induces G0/G1 phase arrest in a variety of cancer cell lines, an effect mediated by the modulation of key signaling pathways including PI3K/Akt and Hippo, and the downregulation of critical cell cycle regulatory proteins such as Cyclin D1, Cyclin E1, CDK2, and CDK4.[1][2] This makes flow cytometry an indispensable tool for quantifying the cytostatic effects of this compound and elucidating its mechanism of action in cancer drug development.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Alisol-A: Application Notes and Protocols for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol-A, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound for the investigation and potential treatment of metabolic disorders.[1][2] Extensive research has demonstrated its capacity to ameliorate conditions such as obesity, hyperlipidemia, hepatic steatosis, and insulin (B600854) resistance.[1][3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its use in metabolic disorder research.
Mechanism of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways that are central to energy homeostasis, lipid metabolism, and glucose metabolism. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[1][3][5]
Activated AMPK initiates a cascade of downstream events, including:
-
Inhibition of Acetyl-CoA Carboxylase (ACC): Phosphorylation and inactivation of ACC by AMPK leads to a reduction in fatty acid synthesis.[1]
-
Suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): this compound attenuates the expression of SREBP-1c, a key transcription factor that promotes lipogenesis.[1][3][4] The inhibition of SREBP-1c leads to a decrease in the expression of lipogenic enzymes, reducing triglyceride accumulation.[6]
-
Activation of the AMPK/SIRT1 Signaling Pathway: this compound has been shown to activate the AMPK/SIRT1 pathway, which is involved in regulating lipid metabolism and inhibiting inflammation.[5][7]
-
Promotion of Glucose Uptake: this compound enhances glucose uptake in muscle cells, contributing to improved glucose homeostasis.[8][9]
Data Presentation
In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice
| Parameter | Vehicle (High-Fat Diet) | This compound (100 mg/kg/d) | Positive Control (Rimonabant) | Reference |
| Body Weight Gain | Significant Increase | Attenuated | Attenuated | [1] |
| Plasma Total Cholesterol | Elevated | Decreased | Decreased | [1] |
| Plasma Triglycerides | Elevated | Decreased | Decreased | [1] |
| Plasma LDL-C | Elevated | Decreased | Decreased | [1] |
| Glucose Tolerance | Impaired | Improved | Improved | [1] |
| Insulin Sensitivity | Impaired | Improved | Improved | [1] |
| Hepatic Steatosis | Severe | Reduced | Reduced | [1] |
In Vitro Effects of this compound
| Cell Line | Treatment | Effect | Concentration | Reference |
| C2C12 myotubes | Alisol A-24-acetate | Increased glucose uptake | 10, 20, 40 µM | [8][9] |
| HepG2 cells | This compound | Reduced lipid accumulation | Not specified | [10] |
| SCC-9 and HSC-3 cells | This compound | Dose-dependent reduction in cell viability | 25, 50, 75, 100 µM | [11][12] |
| HCT-116 and HT-29 cells | This compound | Dose-dependent decrease in cytotoxicity | 5, 10, 20, 40, 80, 160 µM | [13] |
Experimental Protocols
In Vivo High-Fat Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on obesity and related metabolic disorders in a diet-induced obese mouse model.
Materials:
-
Male C57BL/6J mice
-
Normal chow diet
-
High-fat diet (HFD)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Rimonabant)
-
Metabolic cages
-
Equipment for intraperitoneal glucose tolerance test (IPGTT) and insulin tolerance test (IPITT)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week.
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be fed a normal chow diet.
-
Treatment:
-
Divide the HFD-fed mice into three groups: Vehicle control, this compound treated, and positive control.
-
Administer this compound (e.g., 100 mg/kg/d) and the positive control by oral gavage or intraperitoneal injection daily for a specified duration (e.g., 4-8 weeks).[1] The vehicle group receives the same volume of the vehicle.
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform IPGTT and IPITT at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
-
Sample Collection: At the end of the study, collect blood samples for biochemical analysis (e.g., plasma lipids, glucose, insulin). Euthanize the mice and collect tissues (e.g., liver, adipose tissue) for histological and molecular analysis.
In Vitro Glucose Uptake Assay in C2C12 Myotubes
Objective: To determine the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal bovine serum (FBS)
-
Horse serum
-
This compound or Alisol A-24-acetate
-
2-NBDG (a fluorescent glucose analog)
-
Insulin (positive control)
-
AMPK inhibitor (e.g., Compound C)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum for 4-6 days.
-
-
Treatment:
-
Pre-treat the differentiated C2C12 myotubes with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified time (e.g., 12 hours).[9]
-
Include a vehicle control, a positive control (insulin), and a co-treatment group with an AMPK inhibitor to investigate the mechanism.
-
-
Glucose Uptake Measurement:
-
After treatment, incubate the cells with 2-NBDG for a specified time.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a microplate reader or flow cytometer to quantify glucose uptake.
-
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins in the AMPK pathway.
Materials:
-
Treated cells or tissue lysates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-SREBP-1c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Extract total protein from treated cells or tissues using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound activates AMPK, leading to the inhibition of ACC and SREBP-1c, and activation of SIRT1.
Caption: Workflow for in vivo evaluation of this compound in diet-induced obese mice.
Caption: In vitro workflow for assessing this compound's effect on glucose uptake and signaling.
References
- 1. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 8. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Alisol-A Dosage for In Vitro Studies: A Technical Support Center
For researchers and drug development professionals utilizing Alisol-A in in vitro experiments, this technical support center provides troubleshooting guidance and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro studies?
A1: Based on published literature, a common starting point for this compound concentration ranges from 5 µM to 160 µM. However, the optimal concentration is highly dependent on the cell line and the biological endpoint being measured. For instance, in colorectal cancer cell lines like HCT-116 and HT-29, dose-dependent cytotoxicity has been observed between 5 µM and 160 µM.[1] In breast cancer cells (MDA-MB-231), significant apoptosis is induced at concentrations of 5, 10, and 20 µM.[2] For oral cancer cell lines (SCC-9 and HSC-3), a dose-dependent reduction in cell viability was noted, with 100 µM showing a significant effect.[3][4]
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is poorly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[5][6][7] For example, stock solutions of 100 mg/mL in fresh DMSO have been reported.[6] This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and metabolism. These include:
-
PI3K/Akt/mTOR Pathway: this compound has been reported to inactivate this pathway in colorectal cancer cells.[1][9]
-
JNK/p38 MAPK Pathway: In oral cancer cells, this compound induces apoptosis through the activation of JNK and p38 signaling.[3][10]
-
Hippo Signaling Pathway: this compound has been shown to inhibit the proliferation, migration, and invasion of nasopharyngeal carcinoma cells by inhibiting this pathway.[11]
-
AMPK/SIRT1 Signaling Pathway: This pathway is activated by this compound, which is linked to its anti-atherosclerotic effects.[12]
Q4: What are the common cellular effects of this compound treatment?
A4: The primary effects of this compound observed in vitro are anti-proliferative and pro-apoptotic. Specific effects include:
-
Induction of Apoptosis: this compound triggers apoptosis in various cancer cell lines, including colorectal, oral, and breast cancer cells.[1][2][3] This is often accompanied by the activation of caspases-3, -8, and -9, and cleavage of PARP.[3]
-
Cell Cycle Arrest: It can induce cell cycle arrest, particularly at the G0/G1 phase, in breast and nasopharyngeal carcinoma cells.[2][7][11]
-
Inhibition of Migration and Invasion: this compound has been shown to suppress the migration and invasion of nasopharyngeal carcinoma and colorectal cancer cells.[1][11]
-
Induction of Autophagy: In some breast cancer cell lines, this compound has been observed to induce autophagy.[7][13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no observable effect of this compound at expected concentrations. | 1. Compound Precipitation: this compound may have precipitated out of the culture medium. 2. Incorrect Dosage: The chosen concentration may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may be inherently resistant to this compound. 4. Degradation of this compound: The compound may have degraded due to improper storage. | 1. Visually inspect the culture medium for any precipitate. Prepare fresh dilutions from the stock solution and ensure thorough mixing. Consider using a lower final DMSO concentration.[8] 2. Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the IC50 for your specific cell line. 3. Research the specific cell line to see if it overexpresses any resistance-related proteins. Consider using a different cell line or a combination therapy approach. 4. Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles by preparing aliquots.[5][8] |
| High levels of cell death, even at low concentrations. | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. High Sensitivity of Cell Line: The cell line being used may be particularly sensitive to this compound. 3. Contamination: The cell culture may be contaminated. | 1. Ensure the final DMSO concentration is below 0.5% and run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.[8] 2. Test a lower range of this compound concentrations (e.g., 0.1 µM to 10 µM). 3. Regularly check for signs of contamination (e.g., changes in medium color, turbidity, microscopic examination). |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding Density: Inconsistent initial cell numbers can lead to variable results. 2. Inconsistent Incubation Time: The duration of this compound treatment was not kept constant. 3. Batch-to-Batch Variation of this compound: There may be slight differences in the purity or activity of different batches of the compound. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments.[8] 2. Strictly adhere to the planned incubation times for all experimental and control groups. 3. If possible, use the same batch of this compound for a complete set of experiments. When a new batch is used, it is advisable to re-run a dose-response curve. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects | Reference |
| HCT-116, HT-29 | Colorectal Cancer | 5 - 160 | Dose-dependent decrease in cytotoxicity, repressed proliferation. | [1] |
| SCC-9, HSC-3 | Oral Cancer | up to 100 | Dose-dependent reduction in cell viability. | [3][4] |
| MDA-MB-231 | Breast Cancer | 5 - 20 | Induced apoptosis and G1 phase cell cycle arrest. | [2] |
| C666-1, HK1 | Nasopharyngeal Carcinoma | Not specified, but effects observed | Inhibited viability, proliferation, migration, and invasion. | [11] |
| HepG2, MDA-MB-231, MCF-7 | Liver, Breast Cancer | IC50 values ranging from 11.5 to 76.7 | Cytotoxicity. | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) into a 96-well plate and culture for 24 hours at 37°C.[1]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control with DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO (e.g., 200 µL) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.[1]
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via JNK/p38 MAPK activation.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 13. Alisol A | CAS:19885-10-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Overcoming Alisol-A Solubility Challenges in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Alisol-A in cell culture media.
Troubleshooting Guide
Q1: My this compound is precipitating out of the cell culture medium after dilution from a DMSO stock. What should I do?
A1: Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here is a step-by-step guide to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your cell culture medium is at a non-toxic level for your specific cell line, typically below 0.5%.[1] High concentrations of DMSO can be cytotoxic.
-
Preparation of Working Solution: Instead of adding the this compound stock solution directly to the full volume of media, first, aliquot the required volume of media and then add the DMSO stock dropwise while gently vortexing or swirling the tube. This gradual addition can help prevent immediate precipitation.
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final working solution in a water bath sonicator can help to re-dissolve the compound. However, be cautious as excessive sonication can degrade the compound.
-
Alternative Solubilization Methods: If the above steps do not resolve the issue, consider using alternative solubilization methods such as cyclodextrin (B1172386) inclusion complexes or nanoparticle formulations, for which protocols are provided below.
Q2: I am observing inconsistent results in my cell viability assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to poor or variable solubility of the test compound. If this compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments, leading to unreliable data.
To address this:
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to the cells. The solution should be clear.
-
Consistent Protocol: Strictly adhere to a standardized protocol for preparing your this compound working solutions for every experiment to ensure reproducibility.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO or other solvents used) to account for any effects of the solvent on cell viability.
-
Consider Alternative Formulations: For long-term or sensitive assays, using a more stable formulation like a cyclodextrin complex or nanoparticles can provide more consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[2][3][4][5][6] this compound is also soluble in Dimethylformamide (DMF) and ethanol (B145695).[7]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[1] It is always best practice to perform a dose-response experiment with DMSO alone on your specific cell line to determine its toxicity profile.
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored properly, the stock solution should be stable for several months.
Q4: Are there alternative methods to improve the solubility of this compound in cell culture media besides using DMSO?
A4: Yes, two effective methods for enhancing the solubility and bioavailability of hydrophobic compounds like this compound are:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[8][9][10]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers, can improve its dispersibility in aqueous solutions and facilitate its uptake by cells.[11][12]
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [7] |
| Dimethylformamide (DMF) | 30 mg/mL | [7] |
| Ethanol | 30 mg/mL | [7] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone (B3395972) | Soluble | |
| Water | Insoluble |
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Source |
| MDA-MB-231 (Breast Cancer) | Proliferation, Migration, Invasion | 2.5-40 µM | [3] |
| HCT-116 (Colorectal Cancer) | Proliferation | 5-160 µM | [3] |
| HT-29 (Colorectal Cancer) | Proliferation | 5-160 µM | [3] |
| HepG2 (Liver Cancer) | Restores p-AMPK and p-ACC levels | 1-5 µM | [3] |
| Human Aortic Endothelial Cells | Proliferation Inhibition | 40 µM | [3] |
| SCC-9 and HSC-3 (Oral Cancer) | Reduced Cell Viability | 100 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solution using DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 490.71 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, gently vortex or swirl the tube to ensure proper mixing and minimize precipitation.
-
Visually inspect the solution for clarity before adding it to your cells.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Magnetic stirrer with heating plate
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Dissolve the desired amount of this compound in a minimal amount of ethanol.
-
In a mortar, place the β-cyclodextrin and add a small amount of deionized water to form a paste.
-
Slowly add the ethanolic solution of this compound to the β-cyclodextrin paste.
-
Knead the mixture thoroughly with the pestle for at least 30-60 minutes. The ethanol will slowly evaporate.
-
The resulting paste is then dried under vacuum or in a desiccator to obtain a solid powder of the inclusion complex.
-
The powder can be dissolved in cell culture medium for experiments. The solubility should be significantly improved.
Protocol 3: Formulation of this compound Loaded Nanoparticles (Nanoprecipitation Method)
Materials:
-
This compound powder
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., Acetone)
-
Aqueous solution with a stabilizer (e.g., Polyvinyl alcohol - PVA)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer like PVA.
-
Nanoparticle Formation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. The rapid diffusion of acetone into the aqueous phase will cause the PLGA and this compound to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow the acetone to evaporate completely.
-
Nanoparticle Purification: Collect the nanoparticles by ultracentrifugation.
-
Resuspension: Resuspend the nanoparticle pellet in fresh cell culture medium for your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alisol A | CAS:19885-10-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. biorlab.com [biorlab.com]
- 12. CAS 19885-10-0 | Alisol A [phytopurify.com]
Alisol-A stability in DMSO stock solutions over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Alisol-A in DMSO stock solutions. It includes a troubleshooting guide and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare an this compound stock solution, use anhydrous, high-purity DMSO to minimize moisture, which can affect compound stability.[1][2] Warm the DMSO vial to room temperature before opening to prevent condensation. Add the appropriate volume of DMSO to your solid this compound to achieve the desired concentration. If the compound does not dissolve readily, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be applied until the solution is clear.[1][3]
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5] Store these aliquots in tightly sealed vials, protected from light. Recommended storage temperatures and durations are summarized in the table below.
Q3: Can I store my this compound in DMSO solution at 4°C or room temperature?
A3: It is not recommended to store this compound DMSO solutions at 4°C or room temperature for extended periods. DMSO is hygroscopic and can absorb moisture from the air, which may compromise the stability of this compound over time.[1][6][7] For use during an experiment, it is advisable to keep the working solution on ice.
Q4: Is this compound stable in its solid form?
A4: Yes, when stored as a solid at -20°C and protected from light, this compound is stable for at least four years.[8]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Storage Form | Solvent | Temperature | Recommended Duration | Source(s) |
| Solid Powder | N/A | -20°C | ≥ 4 years | [8] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [4] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [4] |
Note: These durations are based on supplier recommendations and general best practices. For critical experiments, it is advisable to perform periodic quality control checks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution after thawing. | The concentration may exceed the solubility of this compound at lower temperatures. | Gently warm the vial to 37°C and vortex or sonicate until the solution is clear.[1][3] Always visually inspect for complete dissolution before use. To prevent this, consider preparing a slightly lower concentration stock solution. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, moisture absorption). | Prepare a fresh stock solution from solid this compound. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across experiments.[9] Run a solvent control to rule out effects from the DMSO itself.[3] |
| Discoloration of the stock solution. | This may indicate chemical degradation or oxidation of this compound. | Discard the discolored solution immediately. Prepare a fresh stock solution using high-purity, anhydrous DMSO and a new vial of solid this compound.[10] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO via HPLC
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
Objective: To determine the degradation of this compound in a DMSO stock solution under specific storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
-20°C and -80°C freezers
-
Light-protective vials
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple small, light-protected vials.
-
Initial Analysis (Time Zero): Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of this compound. This will serve as the baseline (T=0).
-
Storage: Store the remaining aliquots at the desired temperatures (-20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.
-
HPLC Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
Data Evaluation: Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Example HPLC Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Detection Wavelength: ~210 nm (based on typical triterpenoid (B12794562) absorbance).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
(Note: These HPLC conditions are a starting point and should be optimized for your specific system.)
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting unexpected cytotoxicity of Alisol-A in normal cells
Welcome to the technical support center for Alisol-A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results, particularly concerning the cytotoxicity of this compound in normal (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our normal cell line, which was unexpected. Is this a known effect?
A1: Currently, there is limited published data specifically detailing the cytotoxic effects of this compound on a wide range of normal, non-cancerous cell lines. Most research has focused on its anti-cancer properties.[1] While traditional use of Alismatis rhizoma extract suggests low overall toxicity, the effects of the purified this compound compound, especially when solubilized in solvents like DMSO for in vitro use, can differ.[2][3][4] Unexpected cytotoxicity in normal cells could be a genuine compound effect on your specific cell type, or it could stem from experimental variables. We recommend following the troubleshooting guide below to investigate the cause.
Q2: At what concentration is this compound typically cytotoxic to cancer cells?
A2: The cytotoxic concentration of this compound is cell-line dependent. For many cancer cell lines, including breast, colorectal, and oral cancers, effects on viability are observed in a dose-dependent manner, with IC50 values often ranging from approximately 8 µM to over 100 µM after 24 hours of treatment.[1][5][6][7][8]
Q3: What is the recommended solvent for this compound and what is a safe final concentration for cell culture?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, as DMSO itself can be toxic to cells. The final concentration of DMSO should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%.[9][10][11][12] Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to assess solvent toxicity.
Q4: Could our cytotoxicity assay itself be giving a false-positive result?
A4: Yes, this is a possibility. For instance, in an MTT assay, some compounds can chemically reduce the MTT tetrazolium salt, leading to a purple formazan (B1609692) product independent of cell metabolism.[13] This would create an artificially high signal, potentially masking cytotoxicity or even suggesting increased viability. Conversely, interference that inhibits formazan production could mimic cytotoxicity. It is also important to ensure that components in your media, like phenol (B47542) red, are not interfering with absorbance readings.[9] If you suspect assay interference, consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release, or a live/dead stain like Trypan Blue).
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to diagnose the cause of unexpected cytotoxicity of this compound in your normal cell line experiments.
Step 1: Verify Experimental Controls
The first step is to rule out issues with your experimental setup.
| Question | Troubleshooting Action | Rationale |
| Is your vehicle control showing toxicity? | Examine the morphology and viability of cells treated with the vehicle (e.g., DMSO in media) alone. | If the vehicle control shows toxicity, the issue is likely with the solvent concentration, not this compound. Many cell types are sensitive to DMSO concentrations above 0.5%.[9][11] |
| Are your untreated cells healthy? | Check the morphology, confluence, and viability of your negative control (untreated) cells. | Unhealthy cells due to over-confluency, contamination, or suboptimal culture conditions can lead to high background cell death.[9][14] |
| Is there evidence of contamination? | Visually inspect plates and cultures for signs of microbial contamination (e.g., cloudy media, pH changes). | Microbial contamination can cause cell death and may interfere with colorimetric assays.[9] |
Step 2: Assess Compound and Assay Integrity
If controls are behaving as expected, investigate the compound and the assay method.
| Question | Troubleshooting Action | Rationale |
| Could this compound be interfering with the assay? | Run a cell-free control: add this compound to culture medium with your assay reagent (e.g., MTT) but without cells. | This will determine if the compound itself reacts with the assay reagent, which can cause false absorbance readings.[13] |
| Is the observed effect consistent across different assays? | Confirm the cytotoxicity result using an orthogonal method (e.g., if you used an MTT assay, try an LDH assay or direct cell counting with Trypan Blue). | An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. If both show cytotoxicity, it is more likely a true biological effect. |
| Is the this compound concentration appropriate? | Perform a wide dose-response curve, starting from a very low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 200 µM). | It's possible your cell line is exceptionally sensitive. A full dose-response will establish the precise cytotoxic range. |
Step 3: Evaluate Biological Factors
If experimental and assay-related issues have been ruled out, the cytotoxicity is likely a genuine biological response of your specific normal cell line to this compound.
| Question | Troubleshooting Action | Rationale |
| Is this a known off-target effect? | Review literature for known biological activities of this compound and related protostane (B1240868) triterpenoids. | While specific off-targets causing general toxicity are not well-documented for this compound, it is known to modulate several signaling pathways which could potentially impact normal cell function.[15][16] |
| How does the sensitivity compare to cancer cells? | If possible, test this compound on a cancer cell line in parallel with your normal cell line. | This will establish the therapeutic window (or lack thereof). Some compounds are inherently non-selective and toxic to both normal and cancerous cells. |
| What is the mechanism of cell death? | Perform mechanistic studies, such as Annexin V/PI staining for apoptosis or assays for reactive oxygen species (ROS) generation. | This compound is known to induce apoptosis and ROS in cancer cells.[8] Understanding the mechanism in your normal cells can provide insight into the cause of toxicity. |
Data Summary
The following tables summarize the reported cytotoxic effects of this compound on various human cancer cell lines. Data on normal cell lines is largely unavailable in the current literature, a fact noted by researchers.[1]
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Concentration Range (µM) | Observation | Reference |
| HCT-116 | Colorectal Cancer | 5 - 160 | Dose-dependent decrease in viability | [5] |
| HT-29 | Colorectal Cancer | 5 - 160 | Dose-dependent decrease in viability | [5] |
| SCC-9 | Oral Cancer | 25 - 100 | Dose-dependent decrease in viability | [1][7] |
| HSC-3 | Oral Cancer | 25 - 100 | Viability reduced to ~31% at 100 µM | [1][7] |
| MDA-MB-231 | Breast Cancer | 5 - 20 | IC50 of 8.112 µM | [6][8] |
| C666-1 | Nasopharyngeal Carcinoma | 10 - 40 | Dose-dependent inhibition of colony formation | [17] |
| HK1 | Nasopharyngeal Carcinoma | 10 - 40 | Dose-dependent inhibition of colony formation | [17] |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 600 x g) for 10 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubation and Reading: Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization.
-
Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualized Workflows and Pathways
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound.
This compound Induced Apoptosis Signaling
Caption: Key signaling pathways involved in this compound-induced apoptosis in cancer cells.
References
- 1. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 15. Protostane and Fusidane Triterpenes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Alisol A Bioavailability for In Vivo Research
Welcome to the technical support center for improving the in vivo bioavailability of Alisol A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and experimental use of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is Alisol A and why is its bioavailability a concern for in vivo studies?
A1: Alisol A is a tetracyclic triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale. It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, Alisol A is a lipophilic molecule with poor water solubility. This inherent low solubility significantly limits its oral absorption and, consequently, its bioavailability, leading to challenges in achieving therapeutic concentrations in vivo and ensuring reproducible experimental outcomes.
Q2: What are the primary strategies to improve the oral bioavailability of Alisol A?
A2: The main approaches to enhance the oral bioavailability of poorly water-soluble compounds like Alisol A focus on improving its dissolution rate and/or apparent solubility in the gastrointestinal tract. The most common and effective strategies include:
-
Nanoformulations: Encapsulating Alisol A into nanocarriers such as nanoemulsions, liposomes, or solid lipid nanoparticles can increase its surface area, improve solubility, and enhance absorption.
-
Solid Dispersions: Dispersing Alisol A in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
-
Cyclodextrin (B1172386) Inclusion Complexes: Complexing Alisol A with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can increase its aqueous solubility.
Q3: Which formulation strategy is best for my in vivo study?
A3: The choice of formulation depends on several factors, including the desired pharmacokinetic profile, the animal model being used, and the specific research question.
-
Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Often provide a rapid onset of action and can significantly enhance absorption. They are suitable for oral gavage administration.
-
Solid Dispersions: Can be formulated into solid dosage forms (e.g., for capsule filling) and can offer improved stability.
-
Cyclodextrin Complexes: Are particularly useful for increasing the solubility of the compound for solution-based administration.
A pilot study comparing different formulations is often recommended to determine the most effective approach for your specific experimental needs.
Q4: Are there any known signaling pathways affected by Alisol A that I should be aware of in my study design?
A4: Yes, Alisol A has been reported to modulate several key signaling pathways, which may be relevant to your research. These include:
-
PI3K/Akt Signaling Pathway: Alisol A has been shown to inactivate this pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and survival.
-
AMPK/ACC/SREBP-1c Pathway: Alisol A can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation can lead to beneficial effects on metabolism.
Understanding these pathways can help in designing mechanistic studies and interpreting your in vivo results.
Troubleshooting Guides
Problem 1: Inconsistent or low plasma concentrations of Alisol A in my animal model after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor dissolution of Alisol A in the GI tract. | 1. Switch to a bioavailability-enhancing formulation such as a nanoemulsion, solid dispersion, or cyclodextrin inclusion complex. 2. Ensure the formulation is properly prepared and characterized (e.g., particle size for nanoemulsions, amorphous state for solid dispersions). |
| Precipitation of Alisol A in the stomach or intestine. | 1. For liquid formulations, ensure the vehicle is robust to dilution with gastrointestinal fluids. 2. For solid dispersions, select a polymer that can maintain a supersaturated state of Alisol A in the gut. |
| Rapid metabolism (first-pass effect). | 1. Consider co-administration with a metabolic inhibitor if ethically permissible and relevant to the study. 2. While challenging to modify, some nanoformulations may promote lymphatic transport, partially bypassing first-pass metabolism. |
| Incorrect dosing or gavage technique. | 1. Verify the concentration of Alisol A in your formulation. 2. Ensure proper oral gavage technique to avoid accidental administration into the lungs. |
Problem 2: My Alisol A formulation is physically unstable (e.g., precipitation, phase separation).
| Possible Cause | Troubleshooting Step |
| For Nanoemulsions: | 1. Optimize the ratio of oil, surfactant, and co-surfactant. 2. Screen different surfactants for better stabilization. 3. Check the zeta potential; a value further from zero (e.g., > |25| mV) indicates better colloidal stability. |
| For Solid Dispersions: | 1. Ensure the drug is fully dissolved in the solvent with the polymer before solvent evaporation. 2. Check for recrystallization over time using techniques like DSC or XRD. If recrystallization occurs, consider a different polymer or a higher polymer-to-drug ratio. |
| For Cyclodextrin Complexes: | 1. Confirm the formation of the inclusion complex using methods like FTIR, DSC, or NMR. 2. Ensure the appropriate molar ratio of Alisol A to cyclodextrin is used. |
Data Presentation
Direct comparative in vivo pharmacokinetic data for different Alisol A formulations is limited in publicly available literature. The following table presents pharmacokinetic parameters of Alisol A from a study in rats after oral administration of a Rhizoma Alismatis extract.
Table 1: Pharmacokinetic Parameters of Alisol A in Rat Plasma After Oral Administration of Rhizoma Alismatis Extract
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.58 ± 0.20 |
| Cmax (ng/mL) | 33.3 ± 13.8 |
| AUC(0-t) (ng·h/mL) | 90.7 ± 48.2 |
| AUC(0-∞) (ng·h/mL) | 104 ± 61.5 |
| t1/2 (h) | 3.10 ± 1.94 |
| (Data is illustrative and compiled from non-comparative sources for educational purposes) |
To illustrate the potential for improvement, the following table shows hypothetical data based on enhancements seen with similar compounds in various formulations.
Table 2: Illustrative Comparison of Hypothetical Pharmacokinetic Parameters for Different Alisol A Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | Relative Bioavailability (%) |
| Alisol A Suspension | 50 | 35 ± 12 | 1.0 | 110 ± 45 | 100 |
| Alisol A-HP-β-CD Complex | 50 | 105 ± 30 | 0.75 | 330 ± 90 | 300 |
| Alisol A Solid Dispersion | 50 | 175 ± 50 | 0.5 | 605 ± 150 | 550 |
| Alisol A Nanoemulsion | 50 | 245 ± 70 | 0.5 | 935 ± 210 | 850 |
| (Disclaimer: This data is hypothetical and for illustrative purposes only to demonstrate the potential impact of formulation strategies on bioavailability. Actual results may vary.) |
Experimental Protocols
1. Preparation of Alisol A - Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
-
Objective: To prepare an Alisol A-HP-β-CD inclusion complex to enhance its aqueous solubility.
-
Materials: Alisol A, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Ethanol.
-
Method (Kneading Method):
-
Determine the desired molar ratio of Alisol A to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a 50% ethanol/water solution to the HP-β-CD and knead to form a paste.
-
Dissolve the accurately weighed Alisol A in a minimal amount of ethanol.
-
Gradually add the Alisol A solution to the HP-β-CD paste and continue kneading for 60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Characterization: The formation of the inclusion complex should be confirmed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
2. Preparation of Alisol A Solid Dispersion using PVP K30
-
Objective: To prepare an amorphous solid dispersion of Alisol A to improve its dissolution rate.
-
Materials: Alisol A, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727).
-
Method (Solvent Evaporation Method):
-
Determine the desired weight ratio of Alisol A to PVP K30 (e.g., 1:2, 1:4, 1:6).
-
Dissolve the accurately weighed Alisol A and PVP K30 in a suitable volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Remove the methanol using a rotary evaporator at 40-50°C under vacuum.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve.
-
-
Characterization: The amorphous nature of the solid dispersion should be confirmed by DSC and XRD.
3. Preparation of Alisol A Nanoemulsion
-
Objective: To prepare an oil-in-water (O/W) nanoemulsion of Alisol A for enhanced oral absorption.
-
Materials: Alisol A, Medium-chain triglycerides (MCT) oil, a surfactant (e.g., Polysorbate 80), a co-surfactant (e.g., Transcutol® P), Deionized water.
-
Method (Spontaneous Emulsification):
-
Screening of Excipients: Determine the solubility of Alisol A in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Pseudo-ternary Phase Diagram: Titrate mixtures of oil and surfactant/co-surfactant (Smix) with water to identify the nanoemulsion region.
-
Preparation of Nanoemulsion: a. Prepare the oil phase by dissolving Alisol A in the selected oil (e.g., MCT oil). b. Prepare the aqueous phase. c. Mix the surfactant and co-surfactant (Smix) with the oil phase. d. Slowly add the aqueous phase to the oil/Smix mixture under gentle magnetic stirring. e. Continue stirring until a clear and transparent nanoemulsion is formed.
-
-
Characterization: The nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM).
Visualizations
Signaling Pathways
Caption: Alisol A modulates the PI3K/Akt and AMPK signaling pathways.
Experimental Workflow for Bioavailability Enhancement
Caption: General workflow for developing and evaluating bioavailability-enhanced Alisol A formulations.
Logical Relationship of Formulation Strategies
Caption: Relationship between formulation strategies and mechanisms for enhancing Alisol A bioavailability.
How to prevent Alisol-A precipitation in aqueous solutions
Welcome to the technical support center for Alisol-A. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a triterpenoid (B12794562) that presents as a white powder. It is readily soluble in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. However, it is poorly soluble in water.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?
A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." It occurs because this compound is highly soluble in DMSO but has very low solubility in aqueous solutions. When the DMSO stock is added to an aqueous medium, the solvent environment changes drastically, causing the this compound to exceed its solubility limit in the new mixture and precipitate out of the solution.
Q3: How can I prevent this compound from precipitating in my aqueous-based experiments?
A3: Several strategies can be employed to prevent the precipitation of this compound in aqueous solutions. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro cell-based assays vs. in vivo studies).
Q4: Are there any recommended ready-to-use formulations for preparing this compound in an aqueous solution for in vivo studies?
A4: Yes, a commonly used method for preparing this compound for in vivo administration involves a co-solvent system. One such protocol yields a clear solution of at least 2.5 mg/mL. The preparation involves first dissolving this compound in DMSO, then mixing with PEG300 and Tween-80, and finally adding saline.
Q5: Can I use cyclodextrins to improve the aqueous solubility of this compound?
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Problem: this compound precipitates immediately upon addition of the DMSO stock solution to an aqueous buffer or cell culture medium.
-
Potential Cause: Rapid solvent change leading to supersaturation and precipitation.
-
Solution:
-
Reduce the final concentration of this compound: The simplest approach is to lower the final concentration of this compound in your aqueous medium to below its solubility limit.
-
Decrease the percentage of DMSO: While counterintuitive, a very high initial concentration in DMSO can sometimes lead to more rapid precipitation upon dilution. Try preparing a slightly less concentrated DMSO stock. More importantly, ensure the final concentration of DMSO in your aqueous medium is as low as possible to minimize solvent effects on your experiment, typically well below 1%.
-
Employ a co-solvent system: Instead of direct dilution, use an intermediate solvent system to gradually decrease the solvent polarity. A detailed protocol is provided below.
-
Problem: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
-
Potential Cause 1: Temperature fluctuations. The solubility of many compounds is temperature-dependent. A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
Solution 1: Prepare and use the this compound solutions at a constant and appropriate temperature. If you are storing the solution, you may need to gently warm it and vortex it before use to redissolve any precipitate.
-
Potential Cause 2: pH of the aqueous medium. While the pH-solubility profile for this compound is not well-documented, the pH of the buffer can influence the solubility of some compounds.
-
Solution 2: If your experimental conditions allow, you could test the solubility and stability of this compound in a small range of pH values to identify an optimal condition.
-
Potential Cause 3: Instability of the compound. Alisol A 24-acetate, a related compound, has been shown to be unstable in certain solvents, leading to structural transformations.[4] While this is less likely to be the primary cause of immediate precipitation, degradation over time could potentially lead to less soluble products.
-
Solution 3: Prepare fresh this compound solutions for your experiments whenever possible and avoid long-term storage of diluted aqueous solutions.
Quantitative Data Summary
| Solvent | Solubility of this compound | Reference |
| Chloroform | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | ≥49.1 mg/mL | [6] |
| 98 mg/mL (199.71 mM) | [7] | |
| 100 mg/mL (203.78 mM) | [8] | |
| 30 mg/mL | [9] | |
| Dimethylformamide (DMF) | 30 mg/mL | [9] |
| Ethanol | 30 mg/mL | [9] |
| Water | Insoluble | [10] |
| Co-solvent System (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL (clear solution) | [11] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥5mg/ml (homogeneous suspension for oral administration) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent System for In Vivo Studies
This protocol is adapted from a method to prepare a clear aqueous solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl solution)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 25 mg/mL stock solution by dissolving 25 mg of this compound in 1 mL of anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare the co-solvent mixture. In a separate tube, mix PEG300 and Tween-80. For a final volume of 1 mL, you will need specific ratios. A suggested starting ratio is 4:1 (v/v) of PEG300 to Tween-80.
-
Dilute the DMSO stock in the co-solvent mixture. Slowly add the this compound DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Add saline to the final volume. Gradually add the saline to the mixture while continuously vortexing to reach the desired final concentration of this compound. The final solution should be clear.
Example for a 1 mL final solution with 2.5 mg/mL this compound:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly.
Protocol 2: General Method for Enhancing this compound Solubility using Cyclodextrins for In Vitro Studies
This is a general guideline for exploring the use of cyclodextrins. Optimization will be required.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS)
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add this compound powder directly to the HP-β-CD solution.
-
Facilitate complexation. Stir or sonicate the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.
-
Remove undissolved this compound. Centrifuge the solution at high speed to pellet any undissolved compound.
-
Collect the supernatant. The supernatant will contain the soluble this compound/HP-β-CD complex. The concentration of this compound in the supernatant can be determined using a suitable analytical method like HPLC.
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Studies with Cyclodextrins for Novel Selenium NSAID Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients [mdpi.com]
- 4. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Alisol-A Technical Support Center: Managing Experimental Variability
Welcome to the technical support center for Alisol-A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing variability in experimental results when working with this compound. Here, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variability in this compound experiments.
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Answer: Inconsistent IC50 values are a frequent challenge and can stem from several factors related to the compound itself, as well as assay conditions.
-
Compound Stability and Solubility: this compound, a triterpenoid, has poor water solubility.[1] It is typically dissolved in a solvent like DMSO for in vitro studies.[2] Variability can be introduced if the compound precipitates out of the cell culture medium. This is more likely at higher concentrations.
-
Troubleshooting Tip: Always ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells.[3] Visually inspect your working solutions and final assay wells for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a slightly lower top concentration in your dilution series.
-
-
Stock Solution Handling: The stability of this compound in solution is critical. Repeated freeze-thaw cycles of the stock solution can lead to degradation and loss of potency.[4]
-
Cell-Based Factors: The physiological state of your cells can significantly impact results.
-
Cell Passage Number: Use cells within a consistent and low passage number range. Long-term culturing can alter cellular responses to compounds.[3][6]
-
Seeding Density: Ensure a uniform cell suspension and consistent seeding density across all wells. Variations in the initial number of cells can lead to significant differences in viability readings.[3][7]
-
-
Assay Reagent Consistency: Using different lots of media, serum, or assay reagents between experiments can introduce variability.[3]
Question 2: My this compound stock solution appears cloudy after thawing. What should I do?
Answer: Cloudiness or precipitation in a thawed stock solution can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture.[5]
-
Troubleshooting Steps:
-
Warm the vial to 37°C for a short period.
-
Vortex or sonicate the solution until it becomes clear.[5]
-
Always visually inspect the solution for complete dissolution before preparing your working dilutions.
-
To prevent this, consider preparing a slightly lower concentration stock solution, ensure you are using anhydrous DMSO, and always allow the DMSO vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Question 3: I'm seeing high variability between replicate wells in my 96-well plate assay. What are the common causes?
Answer: High variability across replicate wells, often referred to as the "edge effect," can be caused by several factors.
-
Evaporation: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Troubleshooting Tip: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.
-
-
Temperature and Gas Exchange: Uneven temperature or CO2 distribution across the plate can lead to inconsistent cell growth. Stacking plates in the incubator can exacerbate this issue.[7]
-
Troubleshooting Tip: Ensure plates are not stacked and are placed on a level surface in the incubator to allow for uniform gas and heat distribution.
-
-
Pipetting Inaccuracy: Inconsistent pipetting of cells or compound dilutions is a major source of error.[8]
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper pipetting technique. When seeding cells, ensure the cell suspension is homogenous before each aspiration.
-
Troubleshooting Workflow
If you are experiencing inconsistent results, follow this logical troubleshooting workflow to identify the potential source of the variability.
Quantitative Data Summary
The biological activity of this compound and its derivatives can vary between different experimental systems. The following tables provide a summary of reported IC50 values.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | 24 h | ~50-60 | [1] |
| HT-29 | Colorectal Cancer | 24 h | ~60-70 | [1] |
| MDA-MB-231 | Breast Cancer | 24 h | Significant inhibition at 5-40 µM | [1] |
| SCC-9 | Oral Cancer | 24 h | ~40 | [9] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and reagent sources used. This table is for comparative purposes only.
Table 2: Anti-Hepatitis B Virus (HBV) Activity of Alisol Derivatives
| Compound | IC50 for HBsAg Secretion (µM) | IC50 for HBeAg Secretion (µM) | Cell Line | Reference |
| This compound | 39.0 | - | HepG2.2.15 | [10] |
| This compound 24-acetate | 2.3 | 498.1 | HepG2.2.15 | [9] |
| Alisol F | 0.6 | 8.5 | HepG2.2.15 | [9] |
| Alisol F 24-acetate | 7.7 | 5.1 | HepG2.2.15 | [9] |
Key Signaling Pathways Modulated by this compound
This compound has been reported to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cells using an MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., pure DMSO or 0.01M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Calibrated multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dispense into single-use aliquots and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells per 100 µL). The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to form purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently pipette to mix or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow: MTT Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. news-medical.net [news-medical.net]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Alisol-A Delivery Using Nanoparticle Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Alisol-A delivery using nanoparticle formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the formulation and characterization of this compound loaded nanoparticles.
Q1: What are the main challenges in formulating this compound into nanoparticles?
This compound is a lipophilic compound with poor aqueous solubility. The primary challenges in its nanoparticle formulation include:
-
Low Encapsulation Efficiency: Due to its hydrophobicity, this compound may prematurely precipitate during the formulation process, especially in aqueous phases, leading to low encapsulation within the nanoparticles.
-
Drug Expulsion during Storage: The crystalline structure of some lipid-based nanoparticles can lead to the expulsion of the encapsulated drug over time, reducing the formulation's stability and shelf-life.
-
Particle Size and Polydispersity Control: Achieving a consistently small particle size and a narrow size distribution (low polydispersity index - PDI) is crucial for in vivo applications. Aggregation and batch-to-batch variability are common issues.
-
Maintaining Stability in Biological Fluids: Nanoparticles can interact with proteins and other components in biological fluids, leading to aggregation and premature drug release.
Q2: Which type of nanoparticle is most suitable for this compound delivery?
Both polymeric nanoparticles and lipid-based nanoparticles are viable options for encapsulating lipophilic drugs like this compound.
-
Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) nanoparticles offer controlled and sustained release profiles. They are biodegradable and biocompatible. However, achieving high drug loading for hydrophobic drugs can be challenging.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based systems that are well-suited for lipophilic drugs.[1][2] NLCs, which incorporate both solid and liquid lipids, often exhibit higher drug loading and reduced drug expulsion compared to SLNs.[3]
Q3: How can I improve the encapsulation efficiency of this compound?
Several strategies can be employed to enhance the encapsulation efficiency of hydrophobic drugs like this compound:
-
Lipid/Polymer Selection: Choose lipids or polymers in which this compound has high solubility.[4]
-
Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of this compound to the lipid or polymer to find the optimal loading capacity.
-
Formulation Method: The choice of formulation method is critical. For instance, in emulsification-based methods, optimizing the homogenization speed and time can improve encapsulation.
-
Use of Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent before adding it to the formulation can prevent its early precipitation.[5]
-
Surfactant Optimization: The type and concentration of surfactant can significantly influence nanoparticle formation and drug encapsulation.
Q4: I am seeing a high Polydispersity Index (PDI) in my Dynamic Light Scattering (DLS) results. What could be the cause?
A high PDI (>0.3) indicates a broad distribution of particle sizes, suggesting your nanoparticle suspension is not uniform.[6] Common causes include:
-
Particle Aggregation: Insufficient surface charge (low zeta potential) can lead to particle clumping.
-
Improper Formulation Parameters: Inadequate homogenization/sonication time or energy can result in a mix of large and small particles.
-
Contamination: Dust or other particulates in the sample or cuvette can interfere with DLS measurements.
-
Sample Preparation: The concentration of the nanoparticle suspension can affect DLS results. Highly concentrated samples can cause multiple scattering events, leading to inaccurate readings.
Q5: My zeta potential values are close to zero, and the nanoparticle suspension is not stable. How can I address this?
A zeta potential close to zero (between -10 mV and +10 mV) indicates minimal electrostatic repulsion between particles, leading to aggregation and instability.[] To increase the zeta potential and improve stability:
-
Adjust pH: The surface charge of nanoparticles can be pH-dependent. Modifying the pH of the suspension can increase the magnitude of the zeta potential.
-
Change Surfactant: The type and concentration of the surfactant can significantly impact the surface charge. Consider using an ionic surfactant or a different non-ionic surfactant.
-
Surface Modification: Coating the nanoparticles with charged polymers (e.g., chitosan (B1678972) for a positive charge) can enhance stability.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Troubleshooting Low Encapsulation Efficiency
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low drug content in nanoparticles after purification | 1. Poor solubility of this compound in the lipid/polymer matrix. 2. Drug precipitation during the formulation process. 3. Drug partitioning into the external aqueous phase. 4. Inefficient purification method leading to loss of nanoparticles. | 1. Screen different lipids (e.g., glyceryl monostearate, stearic acid) or polymers (different PLGA ratios) to find one with higher this compound solubility. 2. Optimize the solvent system. Use of a co-solvent like DMSO or ethanol (B145695) for this compound before adding to the formulation can be beneficial.[5] 3. For emulsion-based methods, rapidly cool the emulsion to solidify the nanoparticles and trap the drug. Adjust the pH of the aqueous phase to decrease the solubility of this compound in it. 4. Optimize the centrifugation speed and time to ensure complete pelleting of nanoparticles. Validate the purification method to quantify any loss. |
Troubleshooting Particle Size and PDI Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Large average particle size (>500 nm) | 1. Insufficient energy during homogenization or sonication. 2. Aggregation due to low zeta potential. 3. High concentration of lipid or polymer. | 1. Increase the homogenization speed/time or the sonication power/duration.[8] 2. Refer to the troubleshooting guide for low zeta potential. 3. Systematically decrease the concentration of the lipid or polymer in the formulation. |
| High PDI (>0.3) | 1. Non-uniform mixing during formulation. 2. Presence of aggregates or contaminants. 3. Ostwald ripening (for emulsions). | 1. Ensure rapid and uniform mixing of the organic and aqueous phases. Microfluidic-based formulation can offer better control over mixing. 2. Filter the sample through a syringe filter (with a pore size larger than the expected nanoparticle size) before DLS measurement. Ensure cuvettes are clean. 3. For nanoemulsions, use a co-surfactant or a more effective stabilizing surfactant. |
Troubleshooting In Vitro Cell Viability Assays (e.g., MTT Assay)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in wells with nanoparticles but no cells | 1. Nanoparticles are interfering with the MTT dye. 2. Nanoparticles are absorbing light at the measurement wavelength. | 1. Run a control experiment with nanoparticles and MTT reagent in cell-free media. If interference is observed, consider using a different viability assay (e.g., CellTiter-Glo®, LDH assay).[9] 2. Measure the absorbance of the nanoparticle suspension at the assay wavelength and subtract this from the experimental readings. |
| Inconsistent results between replicates | 1. Inhomogeneous nanoparticle dispersion in the well. 2. Cell seeding density is not uniform. 3. Nanoparticles are sedimenting onto the cells. | 1. Ensure the nanoparticle stock solution is well-vortexed before adding to the wells. 2. Use a multichannel pipette for cell seeding and ensure a single-cell suspension. 3. For dense nanoparticles, gently agitate the plate after adding the nanoparticles to ensure even distribution. |
Section 3: Data Presentation
The following tables present hypothetical yet realistic quantitative data for the formulation of this compound loaded nanoparticles, based on typical results for similar lipophilic drugs.
Table 1: Characterization of this compound Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid Type | Surfactant Conc. (%) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| SLN-A1 | Glyceryl Monostearate | 1.0 | 250 ± 15 | 0.25 ± 0.03 | -25 ± 2.1 | 75 ± 4.2 |
| SLN-A2 | Stearic Acid | 1.0 | 280 ± 20 | 0.28 ± 0.04 | -22 ± 1.8 | 70 ± 3.8 |
| SLN-A3 | Glyceryl Monostearate | 2.0 | 180 ± 12 | 0.18 ± 0.02 | -30 ± 2.5 | 85 ± 3.5 |
| SLN-A4 | Stearic Acid | 2.0 | 210 ± 18 | 0.21 ± 0.03 | -28 ± 2.0 | 80 ± 4.1 |
Table 2: Characterization of this compound Loaded PLGA Nanoparticles
| Formulation Code | PLGA (50:50) Conc. (mg/mL) | Stabilizer (PVA) Conc. (%) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| PLGA-A1 | 5 | 1 | 220 ± 14 | 0.19 ± 0.02 | -18 ± 1.5 | 65 ± 5.1 |
| PLGA-A2 | 10 | 1 | 260 ± 19 | 0.23 ± 0.03 | -15 ± 1.3 | 60 ± 4.8 |
| PLGA-A3 | 5 | 2 | 190 ± 11 | 0.15 ± 0.02 | -21 ± 1.7 | 72 ± 4.5 |
| PLGA-A4 | 10 | 2 | 230 ± 16 | 0.20 ± 0.03 | -19 ± 1.6 | 68 ± 5.3 |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound nanoparticles.
Protocol for Formulation of this compound Loaded SLNs by Hot Homogenization and Ultrasonication
-
Preparation of Lipid Phase: Dissolve a specific amount of lipid (e.g., 500 mg of glyceryl monostearate) and this compound (e.g., 50 mg) in a suitable organic solvent (e.g., 5 mL of ethanol) by heating to 70-80°C.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., 2% w/v Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Nanosizing: Immediately subject the hot pre-emulsion to probe sonication (e.g., 70% amplitude for 10 minutes with 30s on/10s off cycles) to reduce the particle size to the nanometer range.
-
Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Purification: Centrifuge the SLN suspension (e.g., 15,000 rpm for 30 minutes at 4°C) to separate the nanoparticles from the aqueous phase containing unencapsulated this compound. Wash the pellet with deionized water and re-centrifuge.
-
Storage: Resuspend the final SLN pellet in a suitable buffer or cryoprotectant solution and store at 4°C.
Protocol for In Vitro Drug Release Study
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) containing a small percentage of a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the lipophilic this compound.
-
Dialysis Setup: Transfer a known amount of this compound loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Release Study: Place the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL) maintained at 37°C with continuous gentle stirring.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., a cancer cell line relevant to this compound's therapeutic target) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound loaded nanoparticles, free this compound (dissolved in a small amount of DMSO and then diluted in media), and empty nanoparticles (as a control) in complete cell culture medium. Replace the old media in the wells with the treatment solutions.
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Section 5: Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via JNK/p38 MAPK pathway.
Caption: this compound activates the AMPK/SIRT1 signaling pathway.
Experimental Workflow
Caption: Workflow for this compound nanoparticle development.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedrb.com [biomedrb.com]
- 3. mdpi.com [mdpi.com]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 8. japsonline.com [japsonline.com]
- 9. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alisol A Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Alisol A in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Alisol A and what are its known biological activities?
Alisol A is a tetracyclic triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale.[1] It is known to possess a range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-obesity, and anti-atherosclerotic effects.[1] Alisol A has been shown to modulate several key signaling pathways, including the AMPK/ACC/SREBP-1c, PI3K/Akt, and MAPK pathways.[1][2][3]
Q2: What are the physical and chemical properties of Alisol A relevant to experimental work?
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₅ | [2] |
| Molecular Weight | 490.7 g/mol | [2] |
| Appearance | White powder | [4] |
| Solubility | Soluble in DMSO (≥49.1 mg/mL) and Ethanol | [5][6] |
| Storage | Store at -20°C | [5] |
Q3: Can Alisol A interfere with common biochemical assays?
Yes, as a natural product, Alisol A has the potential to interfere with various biochemical assays. The interference can stem from its physicochemical properties, such as light absorbance or fluorescence, or its chemical reactivity with assay reagents. Triterpenoids, the class of compounds Alisol A belongs to, have been reported to interfere with certain assays.
Troubleshooting Guides for Specific Assays
Cell Viability Assays (e.g., MTT, XTT)
Potential Issue: Alisol A, like other phenolic compounds, may have reducing properties that can lead to the non-enzymatic reduction of tetrazolium salts (MTT, XTT), causing false-positive results (increased viability) or masking true cytotoxic effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential Alisol A interference in MTT assays.
Detailed Methodologies:
-
Cell-Free MTT Reduction Assay:
-
Prepare a 96-well plate with cell culture medium.
-
Add Alisol A at the same concentrations used in your cell-based experiments.
-
Add MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the same duration as your cell viability assay.
-
Add solubilization buffer and measure the absorbance.
-
A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by Alisol A.
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
Potential Issues:
-
Direct interaction with detection enzymes: Triterpenoids may inhibit or enhance the activity of horseradish peroxidase (HRP) or alkaline phosphatase (AP), which are commonly used as reporter enzymes in ELISAs.
-
Non-specific binding: Alisol A could bind to the plate, antibodies, or other proteins in the assay, leading to high background or false signals.
-
Colorimetric Interference: If Alisol A absorbs light at the wavelength used for detection, it can interfere with the final absorbance reading.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential Alisol A interference in ELISAs.
Detailed Methodologies:
-
Enzyme Activity Interference Assay:
-
In a 96-well plate, add the assay buffer.
-
Add the HRP or AP conjugate at the concentration used in the ELISA.
-
Add Alisol A at various concentrations.
-
Add the substrate (e.g., TMB for HRP, pNPP for AP).
-
Measure the signal over time and compare it to a control without Alisol A.
-
Luciferase Reporter Assays
Potential Issue: Some small molecules can directly inhibit luciferase enzymes, leading to false-negative results in reporter gene assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential Alisol A interference in luciferase assays.
Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA)
Potential Issue: Alisol A has antioxidant properties and can scavenge ROS. This can lead to a decrease in the fluorescent signal in ROS assays, which might be misinterpreted as a biological effect on cellular ROS production.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential Alisol A interference in ROS assays.
Signaling Pathways Modulated by Alisol A
Understanding the signaling pathways affected by Alisol A can help in designing experiments and interpreting results.
Caption: Overview of major signaling pathways modulated by Alisol A.
By following these troubleshooting guides and being aware of the potential for interference, researchers can obtain more accurate and reliable data when studying the effects of Alisol A.
References
- 1. ees.kuleuven.be [ees.kuleuven.be]
- 2. Alisol A | C30H50O5 | CID 15558616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. supremepharmatech.com [supremepharmatech.com]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. caymanchem.com [caymanchem.com]
Alisol-A Powder: Technical Support Center for Long-Term Storage and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Alisol-A powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound powder?
A1: For maximal stability, this compound powder should be stored at -20°C in a tightly sealed, light-resistant container.[1][2][3][4] It is crucial to minimize exposure to moisture and light to prevent degradation.
Q2: How long can this compound powder be stored under the recommended conditions?
A2: When stored at -20°C, this compound powder can be stable for up to three years.[2][3] For shorter durations, storage at 4°C is acceptable for up to two years, although -20°C is preferred for long-term preservation.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light can lead to photodegradation. It is imperative to store this compound powder in amber or other light-blocking containers.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: To prepare a stock solution, it is advisable to use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[2] To minimize water absorption by the solvent, allow the DMSO vial to reach room temperature before opening. Add the solvent to the accurately weighed this compound powder to achieve the desired concentration. Gentle warming and vortexing or sonication can aid in complete dissolution.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, solutions in DMSO can be kept at -80°C for up to one year.[2] For short-term storage, -20°C is suitable for up to one month.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in powder color (e.g., yellowing) | Oxidation or photodegradation due to improper storage (exposure to air or light). | - Discard the discolored powder as its purity may be compromised.- Ensure future storage is in a tightly sealed, light-resistant container, purged with an inert gas like argon or nitrogen if oxidation is a significant concern. |
| Difficulty in dissolving the powder | - Use of an inappropriate solvent.- The powder has absorbed moisture, affecting its solubility. | - Confirm the use of a recommended solvent such as DMSO.- Gentle warming (to no more than 37°C) and sonication can facilitate dissolution.- Ensure the powder is stored in a desiccated environment to prevent moisture absorption. |
| Precipitation observed in stock solution upon thawing | The concentration of the stock solution is too high for the storage temperature, leading to precipitation at lower temperatures. | - Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.- Before use, always visually inspect the solution for complete dissolution.- For future preparations, consider making a slightly more dilute stock solution. |
| Inconsistent experimental results or loss of biological activity | Degradation of this compound in the powder or stock solution due to improper storage or handling (e.g., multiple freeze-thaw cycles). | - Prepare a fresh stock solution from a new vial of this compound powder.- Always use a fresh aliquot for each experiment to ensure consistency.- Perform a stability check on your stored material using an analytical method like HPLC (see Experimental Protocols section). |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound, leading to the formation of degradation products. | - Review your storage and handling procedures to identify any potential lapses.- Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method (see Experimental Protocols section).- If degradation is confirmed, use a fresh, validated batch of this compound for your experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Notes |
| Powder | -20°C | Up to 3 years[2][3] | Tightly sealed, light-resistant | Store in a dry environment. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[2] | Single-use, light-resistant aliquots | Avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Single-use, light-resistant aliquots | Suitable for short-term use. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of this compound and detecting potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Samples:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound powder at 80°C for 48 hours, then dissolve in the solvent.
-
Photodegradation: Expose this compound solution to a light source (e.g., UV lamp) for a defined period.
-
3. Analysis:
-
Inject the standard and forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak. The retention time of this compound should be confirmed with a reference standard.
Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR)
This protocol provides a general guideline for determining the purity of this compound powder using quantitative NMR (qNMR).
1. Sample Preparation:
-
Accurately weigh a known amount of this compound powder (to 0.01 mg accuracy) into a clean NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with this compound signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a well-defined pulse sequence and sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Ensure the spectral window covers all signals of interest and that the digital resolution is adequate.
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_A / N_A) * (N_IS / I_IS) * (M_IS / M_A) * P_IS Where:
-
I_A = Integral of the this compound signal
-
N_A = Number of protons for the integrated this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
M_A = Mass of this compound
-
M_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to induce apoptosis and autophagy in various cell types, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and Hippo pathways.
Caption: this compound's influence on the PI3K/Akt/mTOR and Hippo signaling pathways.
Experimental Workflow
References
- 1. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Alisol A vs. Alisol B: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Alisol A and Alisol B, two prominent tetracyclic triterpenoids isolated from the rhizome of Alisma orientale, have garnered significant attention in pharmacological research. Both compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their drug discovery and development endeavors.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and hepatoprotective effects of Alisol A and Alisol B. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Alisol A | MDA-MB-231 (Breast Cancer) | MTT | 8.112 | [1] |
| HCT-116 (Colorectal Cancer) | MTT | Not explicitly stated, but showed dose-dependent inhibition between 5-160 µM. | [2] | |
| HT-29 (Colorectal Cancer) | MTT | Not explicitly stated, but showed dose-dependent inhibition between 5-160 µM. | [2] | |
| Alisol B 23-acetate | HCT-116 (Colorectal Cancer) | CCK-8 | ~20 | [3] |
| SW620 (Colorectal Cancer) | CCK-8 | ~20 | [3] |
One study qualitatively reported that Alisol A was the most effective in inhibiting the proliferation of MDA-MB-231 cells when compared with Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate at a concentration of 10 µM.
Key Biological Activities and Mechanisms of Action
Anti-Cancer Activity
Both Alisol A and Alisol B have demonstrated significant anti-cancer properties across various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Alisol A has been shown to induce apoptosis and cell cycle arrest in colorectal and breast cancer cells.[1] Its anti-proliferative effects are linked to the inactivation of the PI3K/Akt signaling pathway and the activation of the JNK/p38 MAPK pathway.[2]
Alisol B and its derivative, Alisol B 23-acetate, also exhibit potent anti-cancer effects. They have been reported to induce apoptosis and autophagy in various cancer cells, including breast and colon cancer.[3] The underlying mechanisms involve the modulation of the PI3K/Akt/mTOR and JNK signaling pathways.
Anti-Inflammatory Activity
Alisol A and its derivatives have been reported to possess anti-inflammatory properties. For instance, Alisol A can suppress the production of pro-inflammatory cytokines. This anti-inflammatory action is partly attributed to the activation of the AMPK/SIRT1 signaling pathway, which can lead to the inhibition of the pro-inflammatory transcription factor NF-κB.
Hepatoprotective Effects
Both Alisol A and Alisol B, particularly Alisol B 23-acetate, have shown protective effects against liver injury. Alisol B 23-acetate has been demonstrated to ameliorate non-alcoholic steatohepatitis (NASH) and protect against chemically induced liver damage. Its hepatoprotective mechanism is linked to the activation of the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism.
Signaling Pathways
The biological activities of Alisol A and Alisol B are mediated through the modulation of several key signaling pathways.
Alisol A Signaling Pathways
Alisol A exerts its anti-cancer effects by targeting pro-survival pathways like PI3K/Akt/mTOR and activating stress-induced apoptotic pathways such as the JNK/p38 MAPK pathway.
Alisol B Signaling Pathways
Alisol B and its derivatives modulate multiple pathways, including the PI3K/Akt/mTOR pathway for cell survival, the JNK pathway leading to apoptosis, and the FXR pathway involved in hepatoprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of Alisol A and Alisol B.
Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, HCT-116, HT-29) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of Alisol A and Alisol B in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
Detailed Steps:
-
Cell Lysis: After treating cells with Alisol A or B for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-JNK, JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Hepatoprotective Activity Assay
This protocol describes a common model for evaluating the hepatoprotective effects of compounds against toxin-induced liver injury.
Detailed Steps:
-
Animal Model: Use a suitable animal model, such as mice or rats. Divide the animals into several groups: control, toxin-only, positive control (e.g., silymarin), and Alisol A/B treatment groups at different doses.
-
Compound Administration: Administer Alisol A or B (e.g., by oral gavage) for a specified period before inducing liver injury.
-
Induction of Liver Injury: Induce liver injury by administering a hepatotoxin such as carbon tetrachloride (CCl₄) or acetaminophen.
-
Sample Collection: At a specified time after toxin administration, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathological and molecular analysis.
-
Biochemical Analysis: Measure the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of liver damage.
-
Molecular Analysis: Use the remaining liver tissue for Western blot or qPCR analysis to investigate the molecular mechanisms of hepatoprotection.
Conclusion
Both Alisol A and Alisol B are promising natural compounds with significant therapeutic potential, particularly in the fields of oncology and hepatology. While they share some common mechanisms, such as the modulation of the PI3K/Akt and JNK pathways, there are also distinct differences in their reported activities and primary molecular targets. Alisol A has been more extensively studied for its direct cytotoxic effects with specific IC50 values reported in breast cancer. Alisol B and its acetate (B1210297) derivative appear to have a broader range of activities, including potent hepatoprotective effects mediated by FXR activation. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide the selection of the most appropriate compound for specific therapeutic applications. This guide provides a foundational overview to support such future research and development endeavors.
References
- 1. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validating the Anti-Cancer Effects of Alisol-A in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Alisol-A, a natural triterpenoid, with a focus on its potential application in xenograft models. While in vivo evidence for this compound is still emerging, extensive in vitro studies provide a strong foundation for its evaluation in preclinical cancer models. This document summarizes the existing data, proposes a representative xenograft study protocol, and compares the potential of this compound with established chemotherapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer effects of this compound across various human cancer cell lines. For comparative context, representative data for cisplatin (B142131), a standard chemotherapeutic agent, is included.
| Parameter | This compound | Cisplatin (Representative) | Cancer Cell Line(s) | Reference |
| Cell Viability (IC50) | 17.8 ± 2.2% viability at 100 µM | ~5-20 µM (typical range) | SCC-9 and HSC-3 (Oral Cancer) | [1] |
| Dose-dependent decrease (5-160 µM) | HCT-116 and HT-29 (Colorectal Cancer) | [2][3] | ||
| Significant anti-proliferative effects | MDA-MB-231 (Breast Cancer) | [4] | ||
| Apoptosis | Induction of caspase-8, -9, and -3 activation; PARP cleavage | Induction of caspase-dependent apoptosis | SCC-9 and HSC-3 (Oral Cancer) | [1][5] |
| Increased Bax, cleaved caspase-3, and cleaved PARP; decreased Bcl-2 | HCT-116 and HT-29 (Colorectal Cancer) | [3] | ||
| Cell Cycle Arrest | Sub-G1 phase accumulation; decreased G0/G1 phase | G2/M phase arrest is common | SCC-9 and HSC-3 (Oral Cancer) | [1] |
| Increased G0/G1 phase; decreased S phase | HCT-116 and HT-29 (Colorectal Cancer) | [3][6] | ||
| G0/G1 phase arrest | MDA-MB-231 (Breast Cancer) | [4] | ||
| Signaling Pathway Modulation | Activation of JNK and p38 MAPK pathways | DNA damage response pathways | SCC-9 and HSC-3 (Oral Cancer) | [1][5] |
| Inactivation of PI3K/Akt/mTOR signaling | HCT-116 and HT-29 (Colorectal Cancer) | [3][6] | ||
| Induction of autophagy | MDA-MB-231 (Breast Cancer) | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data for cisplatin is representative and can vary based on the cell line and exposure time.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., SCC-9, HCT-116, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100, 160 µM) for 24 to 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., p-JNK, p-p38, p-Akt, Bcl-2, Bax, cleaved caspase-3, LC3-II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Representative Xenograft Model Protocol
While specific xenograft studies for this compound are not widely published, a representative protocol can be designed based on studies of similar compounds like Alisol B23 acetate (B1210297) and standard practices[7].
-
Animal Model: Utilize 4-6 week old female athymic nude mice.
-
Cell Line and Implantation: Subcutaneously inject a human cancer cell line (e.g., A549, HCT-116, or MDA-MB-231) at a density of 2 x 10⁶ cells per mouse into the right flank.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or PBS)
-
This compound (e.g., 20 mg/kg, administered orally or intraperitoneally daily)
-
Positive Control (e.g., Cisplatin, 5 mg/kg, administered intraperitoneally, twice weekly)
-
-
Treatment and Monitoring: Administer treatments for a specified period (e.g., 21 days). Measure tumor volume and body weight every 3 days.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological analysis (e.g., H&E staining).
-
Conduct immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
-
Perform western blot analysis on tumor lysates to assess target protein expression.
-
Visualizations
Signaling Pathways of this compound
Caption: Proposed signaling pathways of this compound's anti-cancer effects.
Experimental Workflow for Xenograft Model
Caption: Experimental workflow for a representative xenograft study.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer properties in vitro across a range of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest through modulation of key signaling pathways like PI3K/Akt and JNK/p38 MAPK[1][3][5][6]. While robust in vivo data from xenograft models are currently lacking, the existing evidence strongly supports its further investigation in preclinical animal models[8].
Future research should focus on validating these in vitro findings in xenograft and patient-derived xenograft (PDX) models to determine the in vivo efficacy, optimal dosing, and potential toxicity of this compound. Head-to-head comparisons with standard-of-care chemotherapeutics will be crucial in positioning this compound as a potential standalone or adjuvant cancer therapy. The exploration of its effects on the tumor microenvironment, as has been done for related compounds, could also unveil novel mechanisms of action[7].
References
- 1. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Alisol B23 Acetate Inhibiting Lung Cancer: Targeted Regulation of CD11b/CD18 to Influence Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma [mdpi.com]
A Comparative Analysis of Alisol-A and Cisplatin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of Alisol-A, a natural triterpenoid, and cisplatin (B142131), a conventional chemotherapeutic agent. The information presented is based on available experimental data and aims to offer an objective comparison of their performance on various cancer cell lines.
Executive Summary
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through DNA damage, leading to cell cycle arrest and apoptosis.[1][2][3] this compound, a compound derived from the rhizome of Alisma orientale, has demonstrated anti-cancer properties by inducing apoptosis and inhibiting cell proliferation through different signaling pathways, notably the PI3K/Akt and JNK/p38 MAPK pathways.[1][2] While direct comparative studies are limited, available data suggests that this compound may offer a distinct mechanistic profile. Furthermore, studies indicate that this compound can sensitize cancer cells to the effects of cisplatin, suggesting a potential synergistic relationship.[1] This guide will delve into the quantitative data, experimental methodologies, and affected signaling pathways of both compounds.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound and cisplatin on various cancer cell lines. It is crucial to note that the data for each compound are derived from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50) of this compound and Cisplatin on Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Citation |
| This compound | HCT-116 (Colorectal) | ~40 | 24 | [1] |
| This compound | HT-29 (Colorectal) | ~40 | 24 | [1] |
| This compound | SCC-9 (Oral) | ~80 | 24 | [2] |
| This compound | HSC-3 (Oral) | >100 | 24 | [2] |
| Cisplatin | HCT-116 (Colorectal) | Varies | Varies | [1] |
| Cisplatin | HT-29 (Colorectal) | Varies | Varies | [1] |
Note: IC50 values for cisplatin are highly variable across studies. For HCT-116 and HT-29, one study demonstrated that co-treatment with this compound (10 and 20 µM) enhanced the growth-inhibitory effect of cisplatin.[1]
Table 2: Apoptosis Induction by this compound and Cisplatin on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Treatment Duration (hours) | Citation |
| This compound | SCC-9 (Oral) | 100 | 50.4 ± 4.69 | 24 | [2] |
| This compound | HSC-3 (Oral) | 100 | 26.9 ± 4.04 | 24 | [2] |
| Cisplatin | Varies | Varies | Varies | Varies |
Note: Data on cisplatin-induced apoptosis is extensive but highly dependent on the cell line and experimental setup. The provided data for this compound is from a specific study on oral cancer cell lines.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10⁴ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or cisplatin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or cisplatin for the indicated time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Cell Washing: The cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with this compound or cisplatin, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-JNK, JNK, cleaved caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and cisplatin, as well as a general experimental workflow for their comparative analysis.
Caption: General experimental workflow for comparing this compound and cisplatin.
Caption: Simplified signaling pathways of this compound in cancer cells.
Caption: Simplified mechanism of action of Cisplatin in cancer cells.
Conclusion
This compound and cisplatin both exhibit anti-cancer properties but through distinct mechanisms. Cisplatin's well-established role in inducing DNA damage makes it a potent and widely used chemotherapeutic. This compound, on the other hand, appears to modulate specific signaling pathways, such as PI3K/Akt and JNK/p38 MAPK, to induce apoptosis and inhibit proliferation.
The available data, although not from direct head-to-head comparisons, suggests that this compound holds promise as an anti-cancer agent. A particularly interesting finding is the potential for this compound to sensitize cancer cells to cisplatin, which could pave the way for combination therapies that may enhance efficacy and potentially reduce the toxicity associated with high doses of cisplatin.[1]
Further research, especially direct comparative studies on a broader range of cancer cell lines, is warranted to fully elucidate the therapeutic potential of this compound, both as a standalone treatment and in combination with existing chemotherapies like cisplatin.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol-A Target Validation: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the therapeutic targets of Alisol-A, a natural tetracyclic triterpenoid (B12794562) with demonstrated anti-cancer, anti-inflammatory, and metabolic regulatory properties. The focus is on the application of CRISPR/Cas9 technology as a precise and efficient tool for target validation, benchmarked against traditional pharmacological and genetic methods. Experimental data supporting the putative mechanisms of this compound are presented to inform robust study design and accelerate drug development pipelines.
Introduction to this compound and its Putative Targets
This compound, derived from the rhizome of Alisma orientale, has been shown to exert its biological effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, and inflammation. Pre-clinical studies suggest that this compound's therapeutic potential stems from its interaction with multiple molecular targets within these pathways. The primary signaling cascades influenced by this compound include:
-
PI3K/Akt/mTOR Pathway: Central to cell survival, proliferation, and metabolism, this pathway is frequently dysregulated in cancer. This compound has been observed to inhibit the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR, in various cancer cell lines.[1]
-
MAPK Pathway: This pathway, including the JNK and p38 MAPKs, is crucial in translating extracellular signals into cellular responses such as apoptosis and inflammation. This compound has been shown to activate JNK and p38, leading to apoptotic cell death in oral cancer cells.[2][3]
-
AMPK/SIRT1 Pathway: A critical regulator of cellular energy homeostasis, this pathway is a target for therapies aimed at metabolic disorders and age-related diseases. This compound activates this pathway, contributing to its anti-atherosclerotic and neuroprotective effects.[4][5][6][7]
-
TNF-α Signaling: As a key pro-inflammatory cytokine, TNF-α is a major target in inflammatory diseases. This compound has been suggested to mitigate inflammatory responses by targeting TNF-α.
Comparison of Target Validation Methodologies: CRISPR/Cas9 vs. Traditional Approaches
Target validation is a critical step in drug development to confirm that modulation of a specific molecular target will have the desired therapeutic effect. Here, we compare the use of CRISPR/Cas9-mediated gene editing with traditional methods for validating the targets of this compound.
| Feature | CRISPR/Cas9-Mediated Knockout | RNA Interference (RNAi) | Small Molecule Inhibitors |
| Mechanism | Permanent gene knockout at the DNA level. | Transient knockdown of mRNA. | Reversible or irreversible inhibition of protein function. |
| Specificity | High, with off-target effects that can be minimized with careful gRNA design. | Can have significant off-target effects. | Specificity can vary widely; many inhibitors have off-target activities. |
| Efficacy | Complete loss of protein function. | Incomplete knockdown is common. | Efficacy depends on inhibitor potency and cellular uptake. |
| Duration of Effect | Permanent and heritable in cell lines. | Transient, requiring repeated administration. | Effect is present as long as the inhibitor is bioavailable. |
| Use Case for this compound | To definitively determine if the genetic knockout of a putative target (e.g., PIK3CA, AKT1, mTOR, TNF-α) phenocopies the effects of this compound treatment. | To assess the transient effect of reducing the expression of a target gene on cellular response to this compound. | To rapidly probe the involvement of a particular pathway; results can be confounded by off-target effects. |
Quantitative Data on this compound's Biological Effects
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a basis for comparison with the expected outcomes of CRISPR/Cas9-mediated knockout of its putative targets.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT-116 | Colorectal Cancer | ~40 | 48 |
| HT-29 | Colorectal Cancer | ~40 | 48 |
| MDA-MB-231 | Breast Cancer | ~20 | 48 |
| SCC-9 | Oral Cancer | ~75 | 24 |
| HSC-3 | Oral Cancer | ~80 | 24 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Colorectal Cancer Cells (HCT-116 & HT-29)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Apoptotic Cells |
| Control (0 µM this compound) | ~45% | ~35% | <5% |
| 20 µM this compound | Increased | Decreased | Increased |
| 40 µM this compound | Significantly Increased | Significantly Decreased | Significantly Increased |
Table 3: Effect of this compound on Protein Phosphorylation in Key Signaling Pathways
| Pathway | Protein | Cell Line | This compound Concentration | Change in Phosphorylation |
| PI3K/Akt/mTOR | p-PI3K | HCT-116, HT-29 | 20-40 µM | ↓ |
| p-Akt | HCT-116, HT-29 | 20-40 µM | ↓ | |
| p-mTOR | HCT-116, HT-29 | 20-40 µM | ↓ | |
| MAPK | p-JNK | SCC-9, HSC-3 | 25-100 µM | ↑ |
| p-p38 | SCC-9, HSC-3 | 25-100 µM | ↑ | |
| AMPK/SIRT1 | p-AMPK | HepG2 | 1-5 µM | ↑ |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of a Putative this compound Target (e.g., PIK3CA)
This protocol provides a generalized workflow for generating a knockout cell line for a putative this compound target, such as PIK3CA, in a human cancer cell line (e.g., HCT-116).
1. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a constitutive exon of the PIK3CA gene using a publicly available design tool.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
2. Transfection of Cells:
-
Culture HCT-116 cells to 70-80% confluency.
-
Transfect the cells with the gRNA-Cas9 plasmids using a lipid-based transfection reagent or electroporation.
-
Include a non-targeting gRNA as a negative control.
3. Single-Cell Cloning:
-
48 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS).
-
Seed single cells into 96-well plates to establish clonal populations.
4. Knockout Validation:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of PIK3CA protein expression by Western blot.
5. Phenotypic Analysis:
-
Treat the validated knockout clones and wild-type control cells with this compound.
-
Perform cell viability assays, apoptosis assays, and Western blot analysis for downstream pathway components to determine if the knockout phenocopies the effects of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol describes the analysis of protein phosphorylation in response to this compound treatment.
1. Cell Lysis:
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-JNK, JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Putative signaling pathways modulated by this compound.
Caption: Experimental workflow for CRISPR/Cas9-mediated target validation.
References
- 1. genemedi.net [genemedi.net]
- 2. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 9. RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology [cambridge.org]
Comparative Efficacy of Alisol-A and Other Natural Triterpenoids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic efficacy of Alisol-A, a protostane-type triterpenoid (B12794562), against other prominent natural triterpenoids including Oleanolic Acid, Ursolic Acid, Asiatic Acid, and Betulinic Acid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development.
Overview of Triterpenoid Efficacy
Natural triterpenoids are a diverse class of organic compounds isolated from plants, known for their wide range of pharmacological activities.[1] This guide focuses on the comparative anti-cancer and anti-inflammatory properties of this compound and other selected triterpenoids, presenting quantitative data from various in vitro studies.
Comparative Cytotoxicity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Oleanolic Acid, Ursolic Acid, Asiatic Acid, and Betulinic Acid against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.
| Triterpenoid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | HCT-116 | Colorectal Cancer | Dose-dependent inhibition (significant at 10, 20, 40 µM) | Not Specified | [2] |
| HT-29 | Colorectal Cancer | Dose-dependent inhibition (significant at 10, 20, 40 µM) | Not Specified | [2] | |
| SCC-9 | Oral Cancer | ~40 (estimated) | 24 | [3] | |
| HSC-3 | Oral Cancer | ~31 (estimated) | 24 | [3] | |
| HepG2/VIN | Liver Cancer (Drug-resistant) | >10 (re-sensitizes to doxorubicin) | Not Specified | [4] | |
| Oleanolic Acid | MCF-7 | Breast Cancer | 4.0 (AH-Me derivative) | Not Specified | [5] |
| MDA-MB-453 | Breast Cancer | 6.5 (AH-Me derivative) | Not Specified | [5] | |
| HT-29 | Colon Cancer | 160.6 | Not Specified | [6] | |
| HepG2 | Liver Cancer | 31.94 | Not Specified | [6] | |
| DU145 | Prostate Cancer | 112.57 | Not Specified | [7] | |
| Ursolic Acid | HCT116 | Colorectal Cancer | 37.2 | 24 | [8] |
| HCT-8 | Colorectal Cancer | 25.2 | 24 | [8] | |
| HCT116 | Colorectal Cancer | 28.0 | 48 | [8] | |
| HCT-8 | Colorectal Cancer | 19.4 | 48 | [8] | |
| MDA-MB-231 | Breast Cancer | 32.5 | 24 | [9] | |
| HepG2 | Liver Cancer | 5.40 | Not Specified | [9] | |
| Asiatic Acid | A549 | Lung Cancer | 64.52 | Not Specified | [10] |
| H1975 | Lung Cancer | 36.55 | Not Specified | [10] | |
| SKOV3 | Ovarian Cancer | ~40 µg/mL | 48-72 | [11] | |
| OVCAR-3 | Ovarian Cancer | ~40 µg/mL | 48-72 | [11] | |
| cis NPC-039 | Nasopharyngeal Carcinoma (Cisplatin-resistant) | Dose-dependent inhibition (significant at 50, 75 µM) | 24, 48, 72 | [12] | |
| cis NPC-BM | Nasopharyngeal Carcinoma (Cisplatin-resistant) | Dose-dependent inhibition (significant at 50, 75 µM) | 24, 48, 72 | [12] | |
| Betulinic Acid | CL-1 | Canine Cancer | 23.50 | Not Specified | |
| CLBL-1 | Canine Cancer | 18.2 | Not Specified | ||
| D-17 | Canine Cancer | 18.59 | Not Specified | ||
| MDA-MB-231 | Breast Cancer | Time-dependent (IC50 lower at longer incubation) | 24, 48, 72 | [13] | |
| 181RN | Pancreatic Carcinoma (Mitoxantrone-resistant) | 3.13 - 7.96 | Not Specified | [14] | |
| H460 | Lung Carcinoma (Paclitaxel-resistant) | 50 | Not Specified | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the triterpenoid in complete culture medium. The old medium is removed from the wells, and 100 µL of the diluted compound solutions are added. A vehicle control (medium with the same concentration of the solvent, e.g., DMSO) is included.[9]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will metabolize the MTT into formazan (B1609692) crystals.[9]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-Inflammatory Activity Assessment (Nitric Oxide and Cytokine Production)
This protocol is used to evaluate the anti-inflammatory potential of the compounds by measuring their effect on the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of the triterpenoid for 1 hour.[16]
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.[17]
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.[16]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[16]
-
Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]
Apoptosis Analysis (Annexin V/PI Staining and Western Blot)
This section describes methods to determine if the cytotoxic effects of the triterpenoids are due to the induction of apoptosis (programmed cell death).
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with the triterpenoid for a specified time.
-
Staining: The cells are then harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[3]
-
-
Western Blot for Apoptosis-Related Proteins:
-
Protein Extraction: Treated and control cells are lysed to extract total protein.[18]
-
Protein Quantification: The protein concentration is determined using a BCA assay.[18]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: The membrane is incubated with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by incubation with HRP-conjugated secondary antibodies.[18]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[18]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these triterpenoids are mediated through their interaction with various cellular signaling pathways.
This compound Signaling
This compound has been shown to exert its anti-cancer and anti-inflammatory effects through multiple pathways. In cancer cells, it can induce apoptosis via the JNK/p38 MAPK-mediated pathway.[3] It also inactivates the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[2] In the context of inflammation and atherosclerosis, this compound activates the AMPK/SIRT1 signaling pathway, which in turn can inhibit the pro-inflammatory NF-κB pathway.[19][20]
Signaling pathways modulated by this compound.
Common Triterpenoid Anti-Inflammatory Pathway
Many triterpenoids, including Oleanolic Acid and Ursolic Acid, share a common mechanism for their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][21] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB pathway by triterpenoids.
Betulinic Acid-Induced Mitochondrial Apoptosis
Betulinic acid is well-documented to induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[18][22] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.
Mitochondrial apoptosis pathway induced by Betulinic Acid.
Conclusion
This compound and the other discussed natural triterpenoids demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. While this guide provides a comparative overview based on available data, it is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. Further research involving head-to-head comparisons under standardized protocols is warranted to fully elucidate the relative efficacy of these promising natural compounds. This will be crucial for identifying the most potent candidates for further preclinical and clinical development.
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Antitumor Evaluation of Four Pentacyclic Triterpenoids and 10-Hydroxycamptothecin Self-Assembled Nanoparticles [mdpi.com]
- 16. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Alisol-A's Effect on Gene Expression: A Comparative Guide to Known AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Alisol-A on gene expression with those of well-established AMP-activated protein kinase (AMPK) activators, metformin (B114582) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR). The information presented is based on available experimental data to assist researchers in evaluating this compound as a potential therapeutic agent.
Introduction
This compound, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has garnered scientific interest for its potential therapeutic properties, including its role as an activator of AMPK. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, and its activation is a key therapeutic target for metabolic diseases such as type 2 diabetes. Metformin and AICAR are widely used pharmacological activators of AMPK in research and clinical settings. This guide compares the downstream effects of this compound on gene expression to those of metformin and AICAR, providing a framework for understanding its mechanism of action.
Comparative Analysis of Gene Expression
The following table summarizes the known effects of this compound, metformin, and AICAR on the expression of key genes involved in metabolic pathways regulated by AMPK. It is important to note that the data is compiled from various studies with different experimental models and conditions, which may influence the observed effects. A direct head-to-head comparison under identical experimental conditions is not yet available in the scientific literature.
| Target Gene | Function | This compound | Metformin | AICAR | Cell/Tissue Type | References |
| Lipid Metabolism | ||||||
| Acetyl-CoA Carboxylase (ACC) | Fatty acid synthesis | ↓ Protein Phosphorylation (inhibition of activity) | ↓ Gene Expression | ↓ Activity (via phosphorylation) | Obese mice model[1][2] / Hepatoma cell lines[3] / Skeletal muscle[4] | [1][2][3][4] |
| Fatty Acid Synthase (FASn) | Fatty acid synthesis | ↓ Protein Expression | ↓ Gene Expression | Not specified | Obese mice model[1][2] / Hepatoma cell lines[3] | [1][2][3] |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | Master regulator of lipogenesis | ↓ Protein Expression | ↓ Gene Expression | Not specified | Obese mice model[1][2] / Rat hepatocytes[5] | [1][2][5] |
| Gluconeogenesis | ||||||
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Rate-limiting enzyme in gluconeogenesis | Not specified | ↓ Gene Expression | ↓ Gene Expression | Rat hepatocytes[6][7] | [6][7] |
| Glucose-6-Phosphatase (G6Pase) | Key enzyme in glucose production | Not specified | ↓ Gene Expression | ↓ Gene Expression | Rat hepatocytes[6][7] | [6][7] |
| Other | ||||||
| ABCB1 (MDR1) | Multidrug resistance transporter | ↓ Gene Expression | Not specified | Not specified | Multidrug-resistant cancer cells | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
AMPK Signaling Pathway
This diagram illustrates the central role of AMPK in cellular metabolism and highlights the points of intervention for this compound, metformin, and AICAR.
Caption: AMPK signaling pathway activated by this compound, Metformin, and AICAR.
Gene Expression Analysis Workflow
This diagram outlines a typical experimental workflow for analyzing the effects of these compounds on gene expression.
Caption: Workflow for analyzing compound effects on gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the reviewed literature for in vitro studies on gene expression.
Cell Culture and Treatment
-
Cell Lines:
-
HepG2 (Human Liver Cancer Cell Line): Often used to study hepatic metabolism. Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
C2C12 (Mouse Myoblast Cell Line): A common model for studying muscle cell differentiation and metabolism. Myoblasts are grown in DMEM with 10% FBS and differentiated into myotubes in DMEM with 2% horse serum.
-
-
Compound Preparation:
-
This compound: Typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. Final DMSO concentrations are generally kept below 0.1% to avoid solvent-induced cellular effects.
-
Metformin: Readily soluble in water or culture medium.
-
AICAR: Soluble in water or culture medium.
-
-
Treatment Conditions:
-
Cells are usually seeded and allowed to adhere and reach a certain confluency (e.g., 70-80%) before treatment.
-
The medium is then replaced with fresh medium containing the compound of interest or a vehicle control (e.g., DMSO for this compound).
-
Treatment concentrations and durations vary depending on the specific study and cell line. Common ranges are:
-
This compound: 10-100 µM
-
Metformin: 0.5-20 mM[9]
-
AICAR: 0.5-2 mM
-
-
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Reverse Transcription-Quantitative PCR (RT-qPCR):
-
Reverse Transcription: A portion of the isolated RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The relative expression of target genes is quantified using a qPCR system with SYBR Green or TaqMan probe-based chemistry. Gene expression levels are typically normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between treatment and control groups.
-
Conclusion
The available evidence suggests that this compound, similar to metformin and AICAR, activates the AMPK signaling pathway, leading to downstream effects on the expression of genes involved in key metabolic processes, particularly lipid metabolism. While the data for this compound's impact on gene expression is not as comprehensive as for the well-established AMPK activators, initial findings indicate a similar trend in regulating lipogenic gene expression. Further research, particularly comprehensive transcriptomic studies like RNA-seq, is necessary to fully elucidate the global effects of this compound on gene expression and to enable a more direct and detailed comparison with other AMPK activators. Such studies will be invaluable for assessing the full therapeutic potential of this compound.
References
- 1. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin prevents liver tumorigenesis by inhibiting pathways driving hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome Analysis of Liver Cancer Cell Huh-7 Treated With Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Metformin Combined With Antifolates on HepG2 Cell Metabolism and Cellular Proliferation [frontiersin.org]
A Comparative Analysis of Alisol-A and Doxorubicin in Breast Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Alisol-A, a natural triterpenoid (B12794562), and Doxorubicin, a conventional chemotherapeutic agent, in the context of breast cancer. This analysis is supported by a compilation of experimental data on their effects on cell viability, apoptosis, and cell cycle progression, alongside detailed experimental protocols and visual representations of their signaling pathways.
Executive Summary
This compound, a protostane (B1240868) triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-cancer effects in breast cancer cells. This guide compares its efficacy to Doxorubicin, a widely used anthracycline antibiotic in breast cancer chemotherapy. The analysis reveals that while Doxorubicin exhibits potent cytotoxicity at nanomolar concentrations, this compound also induces significant cell death and cell cycle arrest, albeit at micromolar concentrations. Both compounds trigger apoptosis, a programmed cell death mechanism crucial for cancer therapy, and modulate key signaling pathways involved in cell proliferation and survival. This guide presents the data in a structured format to facilitate a direct comparison of their mechanisms and potency.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the effects of this compound and Doxorubicin on breast cancer cells, primarily focusing on the triple-negative breast cancer cell line MDA-MB-231 for a more direct comparison.
| Compound | Cell Line | IC50 Value | Citation |
| This compound | MDA-MB-231 | 8.112 µM | [1] |
| Doxorubicin | MDA-MB-231 | 6602 nM (6.602 µM) | [2] |
| Doxorubicin | MDA-MB-231 | 1.38 µg/ml (~2.53 µM) | |
| Doxorubicin | MDA-MB-231 | 1.65 ± 0.23 μg/mL (~3.03 µM) | [3] |
| Doxorubicin | MDA-MB-231 | 0.69 µM | [4] |
| Doxorubicin | MDA-MB-231 | 1 µM | |
| Note: IC50 values for Doxorubicin vary across studies, likely due to differences in experimental conditions such as incubation time and assay method. |
| Compound | Cell Line | Concentration | % Apoptotic Cells (Early + Late) | Citation |
| This compound | MDA-MB-231 | 5 µM | 24.97 ± 0.80% | [1] |
| This compound | MDA-MB-231 | 10 µM | 31.81 ± 0.36% | [1] |
| This compound | MDA-MB-231 | 20 µM | 33.87 ± 0.65% | [1] |
| Doxorubicin | MDA-MB-231 | 50 nM | 6.75% | [2][5] |
| Doxorubicin | MDA-MB-231 | 200 nM | 15% | [2][5] |
| Doxorubicin | MDA-MB-231 | 800 nM | 8.25% | [2][5] |
| Doxorubicin | MDA-MB-231 | 2.5 µM (48h) | Statistically significant increase vs. control | [6] |
| Compound | Cell Line | Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| This compound | MDA-MB-231 | Control | 26.67 ± 1.45% | - | - | [1] |
| This compound | MDA-MB-231 | 5 µM | 38.67 ± 0.88% | - | - | [1] |
| Doxorubicin | MDA-MB-231 | 800 nM | - | - | 45.67% | [2] |
| Note: A direct comparison of the full cell cycle profile for both drugs at similar concentrations in MDA-MB-231 cells is limited by the available data. This compound induces G1 arrest, while Doxorubicin is reported to cause G2/M arrest. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Doxorubicin on breast cancer cells.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or Doxorubicin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.
-
Cell Treatment: Culture and treat cells with this compound or Doxorubicin as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes in the dark at room temperature or 4°C.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the key signaling pathways affected by this compound and Doxorubicin in breast cancer cells.
Caption: Workflow for in vitro comparative analysis.
Caption: this compound's signaling cascade in breast cancer.
References
A Head-to-Head Comparison of Alisol-A and Metformin on Glucose Uptake
In the landscape of therapeutic agents for metabolic disorders, both the natural compound Alisol-A and the widely prescribed drug metformin (B114582) have demonstrated efficacy in promoting glucose uptake. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Glucose Uptake
While direct comparative studies are limited, data from independent research provides insights into the efficacy of this compound and metformin in promoting glucose uptake in vitro. The following table summarizes key quantitative findings from studies on C2C12 myotubes, a common cell line model for skeletal muscle.
| Parameter | Alisol A-24-acetate | Metformin | Cell Line | Source |
| Fold Increase in Glucose Uptake | 1.28-fold (at 10 μM) 1.57-fold (at 20 μM) 1.70-fold (at 40 μM) | ~3-fold (at 2 mM) | C2C12 myotubes | [1][2] |
| Fold Increase in GLUT4 Translocation | 2.97-fold (at 40 μM) | - | C2C12 myotubes | [1] |
Note: The data presented for Alisol A-24-acetate and metformin are from separate studies and not from a direct head-to-head comparison. Experimental conditions may vary between studies.
Mechanistic Insights: Signaling Pathways
Both this compound and metformin converge on the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. However, their upstream activation mechanisms appear to differ.
This compound: Alisol A-24-acetate has been shown to enhance glucose uptake through the CaMKKβ-AMPK-p38 MAPK/AS160 signaling pathway, ultimately leading to the translocation of GLUT4 to the plasma membrane.[1][3]
Metformin: Metformin's activation of AMPK is a primary mechanism for its glucose-lowering effects.[2][4][5] This activation can occur through the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP/ATP ratio.[6] Metformin also promotes the translocation of glucose transporters, including GLUT4, to the cell surface.[4]
Experimental Protocols
The following is a generalized protocol for a 2-NBDG glucose uptake assay in C2C12 myotubes, a common method used to quantify the effects of compounds like this compound and metformin.
1. Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach approximately 80-90% confluency. The differentiation medium is replaced every 48 hours for 4-6 days.
2. Serum Starvation:
-
Differentiated myotubes are washed with phosphate-buffered saline (PBS) and then incubated in serum-free, low-glucose DMEM for 2-4 hours to starve the cells and establish a baseline for glucose uptake.
3. Compound Incubation:
-
After starvation, the medium is replaced with serum-free, low-glucose DMEM containing various concentrations of this compound, metformin, or a vehicle control. A positive control, such as insulin (B600854) (typically 100 nM), is also included.
-
Incubation times can vary, but a common duration for this compound is 12 hours, while for metformin, it can range from a few hours to 24 hours.[1][2]
4. 2-NBDG Incubation:
-
Following compound treatment, the cells are washed with PBS and then incubated with a fluorescent glucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), in glucose-free DMEM for 30-60 minutes.
5. Measurement of Glucose Uptake:
-
The 2-NBDG-containing medium is removed, and the cells are washed with ice-cold PBS to stop the uptake.
-
The cells are then lysed, and the fluorescence intensity of the cell lysate is measured using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The fluorescence intensity is proportional to the amount of 2-NBDG taken up by the cells and is normalized to the total protein content of each sample.
References
- 1. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin suppresses adipogenesis through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticancer Effects of Alisol-A and its Derivatives with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Alisol-A and its derivatives when combined with conventional chemotherapy drugs. The data presented herein is collated from recent studies to support further research and development in combination cancer therapy.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic potential of Alisol compounds with chemotherapy agents has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these studies, primarily focusing on the reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug in the presence of an Alisol compound.
Table 1: Synergistic Effect of this compound with Cisplatin (B142131) in Colorectal Cancer Cells
While specific IC50 values for the combination of this compound and cisplatin in HCT-116 and HT-29 colorectal cancer cells are not explicitly stated in the reviewed literature, studies have demonstrated a significant enhancement of cisplatin's cytotoxic effects. Co-treatment with this compound (at concentrations of 10 and 20 µM) and cisplatin resulted in a more pronounced reduction in cell viability compared to cisplatin alone, as determined by MTT assays.[1] This indicates a synergistic interaction, though quantitative IC50 values for the combination are not provided. Colony formation assays also confirmed that the combination treatment is more effective at inhibiting cancer cell proliferation than either agent alone.[1]
Note: The data is presented graphically in the source material, showing a statistically significant difference (P<0.01) in viability for the combination treatment versus cisplatin alone. For precise IC50 values, further dose-response studies would be required.
Table 2: Synergistic Effect of Alisol F 24-acetate with Doxorubicin (B1662922) in Doxorubicin-Resistant Breast Cancer Cells
In a study utilizing the doxorubicin-resistant MCF-7/DOX human breast cancer cell line, Alisol F 24-acetate (ALI) was shown to significantly enhance the cytotoxicity of doxorubicin in a concentration-dependent manner.[2] The IC50 value of doxorubicin was markedly decreased when combined with non-toxic concentrations of ALI, indicating a reversal of doxorubicin resistance.
| Cell Line | Treatment | Doxorubicin IC50 | Fold-Change in Doxorubicin IC50 |
| MCF-7/DOX | Doxorubicin alone | >100 µM (Resistance Index: 51.2) | - |
| MCF-7/DOX | Doxorubicin + 5 µM ALI | Decreased | Data not explicitly quantified |
| MCF-7/DOX | Doxorubicin + 10 µM ALI | Decreased | Data not explicitly quantified |
| MCF-7/DOX | Doxorubicin + 20 µM ALI | Significantly Decreased | Data not explicitly quantified |
Note: The source study demonstrates a clear dose-dependent reduction in the IC50 of doxorubicin in the presence of Alisol F 24-acetate through graphical representation, although the exact IC50 values for the combination treatments are not tabulated.
Mechanistic Insights: Signaling Pathway Modulation
The synergistic effects of Alisol compounds are largely attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer and contribute to chemoresistance.
Inhibition of the PI3K/Akt/mTOR Pathway by this compound in Combination with Cisplatin
This compound has been shown to enhance the chemosensitivity of colorectal cancer cells to cisplatin by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis.
Western blot analysis has revealed that this compound represses the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in a dose-dependent manner in HCT-116 and HT-29 cells.[1] By downregulating this pro-survival pathway, this compound lowers the threshold for cisplatin-induced apoptosis, leading to a synergistic anticancer effect.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, enhancing cisplatin's pro-apoptotic effect.
Activation of JNK/p38 MAPK Pathway in Alisol-Induced Apoptosis
While direct evidence for the involvement of the JNK/p38 MAPK pathway in the synergy between this compound and cisplatin is still emerging, studies on Alisol compounds alone have highlighted the importance of this pathway in inducing apoptosis. For instance, this compound has been shown to trigger caspase-dependent apoptosis in oral cancer cells through the activation of JNK and p38 signaling.[4] This suggests a potential mechanism for synergy, where this compound primes the cells for apoptosis via the JNK/p38 MAPK pathway, thereby increasing their sensitivity to DNA-damaging agents like cisplatin.
Caption: this compound induces apoptosis through the activation of the JNK/p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on the synergistic effects of Alisol compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., HCT-116, HT-29, or MCF-7/DOX) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.[5][6]
-
Treatment: Treat the cells with various concentrations of this compound or its derivative, the chemotherapy drug (cisplatin or doxorubicin), or a combination of both for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[5][6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, or the combination for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Use trypsin for adherent cells and neutralize with serum-containing medium.[8]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated and total proteins in a signaling pathway.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
Sample Preparation: Normalize protein samples to the same concentration, add Laemmli sample buffer, and boil for 5-10 minutes to denature the proteins.[10]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]
Conclusion
The available evidence strongly suggests that this compound and its derivatives can act as potent chemosensitizing agents, enhancing the efficacy of conventional chemotherapy drugs like cisplatin and doxorubicin. The primary mechanisms appear to involve the modulation of critical cell survival and apoptosis signaling pathways. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore and validate the therapeutic potential of these combination strategies in preclinical and clinical settings. Further studies are warranted to establish optimal dosing and to fully elucidate the complex molecular interactions underlying these synergistic effects.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Alisol A
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential, step-by-step guidance for the proper disposal of Alisol A, a tetracyclic triterpenoid (B12794562) compound of interest in various research fields. Adherence to these procedures is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Alisol A with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[1][2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to prevent the formation and inhalation of dust and aerosols.[1][3]
Alisol A: Physical and Chemical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key physical and chemical data for Alisol A.
| Property | Data | Reference |
| CAS Number | 19885-10-0 | [3] |
| Molecular Formula | C₃₀H₅₀O₅ | [3] |
| Molecular Weight | 490.71 g/mol | [3] |
| Appearance | Solid | [1] |
| Flash Point | 348.398 °C | [3] |
| Solubility | No data available | [2] |
| Decomposition Temperature | No data available | [2][3] |
Step-by-Step Disposal Protocol for Alisol A Waste
The primary and recommended method for the disposal of Alisol A is through a licensed professional waste disposal service.[1] Under no circumstances should Alisol A or its containers be disposed of in regular trash or discharged into sewer systems or drains.[3]
1. Waste Collection and Storage:
- Collect waste Alisol A, including any contaminated materials, in a suitable and clearly labeled, closed container.[1][3]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]
- Ensure all sources of ignition are removed from the storage area.[3][4]
2. Spill Management:
- In the event of a spill, ensure the area is well-ventilated and remove all ignition sources.[3][4]
- Contain the spillage using a non-combustible, inert absorbent material such as sand or earth.[5]
- Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[3][4]
- Clean the spill area thoroughly with soap and water.[5]
3. Disposal of Unused Product and Contaminated Materials:
- For unused or surplus Alisol A, it should be offered to a licensed disposal company.[1]
- The preferred method of disposal is controlled incineration with flue gas scrubbing.[3]
4. Contaminated Packaging Disposal:
- Empty containers that held Alisol A should be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and treated as hazardous waste.
- After thorough cleaning, the container can be offered for recycling or reconditioning.[3]
- Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, where regulations permit.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Alisol A waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of Alisol A.
By adhering to these established safety and disposal protocols, laboratories can effectively manage Alisol A waste, ensuring the protection of personnel and the environment. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alisol-A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alisol-A, a tetracyclic triterpenoid (B12794562) compound with diverse biological activities. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Physicochemical and Hazard Information
This compound is a solid, crystalline substance that requires careful handling to prevent dust formation and exposure.[1] Below is a summary of its key properties and hazard classifications.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₅ |
| Molecular Weight | 490.7 g/mol [2] |
| Physical State | Solid[3] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml)[4] |
| Storage Temperature | -20°C[3] |
| GHS Classification | Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed[2] |
| Primary Hazards | Irritant[2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is mandatory:
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection : Use chemical-impermeable gloves that have been inspected prior to use.[1][5] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1] Always wash and dry your hands after handling.[1][5]
-
Respiratory Protection : For nuisance exposures or when dust formation is possible, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][5]
-
Body Protection : A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Operational Plan: A Step-by-Step Guide to Handling this compound
The following protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and initial dilutions of this compound powder within a certified chemical fume hood to avoid dust inhalation.[1]
-
Use non-sparking tools to prevent ignition sources.[5]
2. Solution Preparation:
-
Based on experimental requirements, dissolve this compound in an appropriate solvent such as DMSO, DMF, or ethanol to the desired stock concentration.[4]
-
Cap and seal the stock solution container tightly.
3. Use in Experiments:
-
For in vitro studies, dilute the stock solution to the final working concentration using the appropriate cell culture medium.
-
For in vivo studies, prepare the dosing solution as per the experimental protocol, ensuring the vehicle is appropriate for the route of administration.
-
Always handle solutions containing this compound with the same level of precaution as the solid compound.
4. Post-Experiment:
-
Decontaminate all work surfaces and equipment used for handling this compound.
-
Properly label and store any remaining stock solutions at -20°C.[3]
Emergency Procedures and First Aid
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][5] |
| Eye Contact | Rinse eyes with water for at least 15 minutes as a precaution. Consult a physician.[1][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Unused this compound and surplus solutions should be disposed of by a licensed professional waste disposal service.[1] Do not dispose of down the drain.[1][5]
-
Contaminated Materials : All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed waste container.
-
Packaging : Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
